(4-Chloro-2,6-difluorophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-2,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCKRUXYQDIIES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951461 | |
| Record name | (4-Chloro-2,6-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288154-93-8 | |
| Record name | (4-Chloro-2,6-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (4-Chloro-2,6-difluorophenyl)methanol (CAS: 252004-50-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-2,6-difluorophenyl)methanol is a halogenated aromatic alcohol that serves as a valuable building block in organic synthesis. Its utility is particularly noted in the fields of medicinal chemistry and agrochemical development, where the incorporation of fluoro- and chloro-substituted phenyl rings can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The electron-withdrawing nature of the fluorine and chlorine atoms can enhance metabolic stability and binding interactions of derivative compounds. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.
Physicochemical Properties
Detailed experimental data for this compound is not widely available in the public domain. The following table summarizes its basic molecular properties and includes data for its immediate precursor, 4-Chloro-2,6-difluorobenzaldehyde, for reference.
| Property | This compound | 4-Chloro-2,6-difluorobenzaldehyde (Precursor) |
| CAS Number | 252004-50-5 | 252004-45-8[1] |
| Molecular Formula | C₇H₅ClF₂O | C₇H₃ClF₂O[1] |
| Molecular Weight | 178.56 g/mol | 176.55 g/mol [1] |
| Appearance | Not specified (likely a solid) | Solid |
| Melting Point | Not specified | 68-73 °C |
| Boiling Point | Not specified | Not specified |
| Solubility | Not specified | Not specified |
Synthesis
Proposed Experimental Protocol: Reduction of 4-Chloro-2,6-difluorobenzaldehyde
This protocol is based on standard procedures for the sodium borohydride reduction of aromatic aldehydes.[2][3][4]
Materials:
-
4-Chloro-2,6-difluorobenzaldehyde
-
Methanol (reagent grade)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2,6-difluorobenzaldehyde (1.0 eq) in methanol to a concentration of approximately 0.2-0.5 M.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of deionized water to decompose the excess sodium borohydride and any borate esters.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Research
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. The corresponding benzyl bromide and benzylamine derivatives are also used for similar purposes.[5] The presence of the chloro and difluoro substituents on the phenyl ring makes it an attractive scaffold for several reasons:
-
Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, increasing the half-life of a drug candidate.
-
Lipophilicity: The halogen atoms increase the lipophilicity of the molecule, which can improve membrane permeability and oral absorption.
-
Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets.
While specific examples of marketed drugs derived directly from this compound are not readily identifiable, its structural motif is found in various research compounds and patented molecules. The alcohol functionality provides a reactive handle for further synthetic transformations.
Potential Synthetic Transformations
The hydroxyl group of this compound can be readily converted into other functional groups, expanding its utility as a synthetic intermediate.
Caption: Potential synthetic transformations of this compound.
Signaling Pathways and Biological Activity
Currently, there is no publicly available data on the biological activity of this compound itself or its involvement in any specific signaling pathways. Its relevance in a biological context is as a precursor to other molecules that may have biological activity.
Conclusion
This compound is a valuable, albeit not extensively characterized, building block for chemical synthesis. Its preparation from the corresponding aldehyde is straightforward, and its utility lies in the unique electronic and steric properties conferred by its halogenated phenyl ring. For researchers in drug discovery and agrochemical development, this compound represents a readily accessible starting material for the synthesis of novel, potentially bioactive molecules. Further research into its applications and the biological activities of its derivatives is warranted.
References
An In-depth Technical Guide to the Physical Properties of 4-chloro-2,6-difluorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and estimated physical properties of 4-chloro-2,6-difluorobenzyl alcohol, a halogenated aromatic alcohol of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to provide well-founded estimations for key physical characteristics.
Core Physical Properties
The physical properties of 4-chloro-2,6-difluorobenzyl alcohol are influenced by the presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring, as well as the hydroxyl group of the benzyl alcohol moiety. These substituents impact the compound's polarity, intermolecular forces, and consequently, its macroscopic properties.
| Property | Value | Remarks |
| Molecular Formula | C₇H₅ClF₂O[1] | |
| Molecular Weight | 178.56 g/mol | Calculated from the molecular formula. |
| CAS Number | 288154-93-8[1] | |
| Melting Point | Estimated: 70-85 °C | Based on the melting points of similar compounds like 4-bromo-2,6-difluorobenzyl alcohol (76-81 °C) and 4-chlorobenzyl alcohol (68-71 °C).[2][3] The presence of multiple halogens likely results in a solid state at room temperature. |
| Boiling Point | Estimated: > 200 °C | Extrapolated from the boiling point of 4-chlorobenzyl alcohol (234 °C)[2][3] and 2,6-difluorobenzyl alcohol (88 °C at 14 mmHg).[4][5][6] The combined halogenation would significantly raise the atmospheric boiling point. |
| Density | Estimated: 1.4 - 1.5 g/cm³ | Inferred from the density of 2,6-difluorobenzyl alcohol (~1.3 g/cm³).[5][7] The addition of a heavier chlorine atom is expected to increase the density. |
| Solubility | Estimated: Low in water; Soluble in organic solvents (e.g., methanol, ethanol, DMSO). | By analogy with other halogenated benzyl alcohols. The polar hydroxyl group confers some water solubility, but the hydrophobic and halogenated aromatic ring limits it. 2,6-difluorobenzyl alcohol is noted as not miscible or difficult to mix in water.[6] 4-chlorobenzyl alcohol is soluble in water at 2.5 mg/ml at 20°C.[3] |
| pKa | Estimated: 13-14 | The electron-withdrawing effects of the chlorine and two fluorine atoms will make the hydroxyl proton more acidic than that of an unsubstituted benzyl alcohol (pKa ~15.4). The pKa of phenols is significantly lowered by halogen substituents, and a similar, though less pronounced, effect is expected for benzyl alcohols. |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of 4-chloro-2,6-difluorobenzyl alcohol.
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of crystalline 4-chloro-2,6-difluorobenzyl alcohol is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Boiling Point Determination
Due to the estimated high boiling point, distillation under reduced pressure is recommended to prevent decomposition.
-
Apparatus Setup: A micro-distillation apparatus is assembled, including a small round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.
-
Sample Introduction: A small volume of 4-chloro-2,6-difluorobenzyl alcohol is placed in the round-bottom flask along with a boiling chip.
-
Distillation: The system is evacuated to a stable, known pressure. The flask is then heated gently.
-
Measurement: The temperature at which the liquid and vapor are in equilibrium (i.e., the temperature at which the liquid consistently condenses on the thermometer bulb) is recorded as the boiling point at that pressure. The atmospheric boiling point can be estimated from this using a nomograph.
Solubility Determination
A qualitative and semi-quantitative assessment of solubility can be performed as follows:
-
Solvent Selection: A range of solvents with varying polarities will be used, including water, methanol, ethanol, acetone, ethyl acetate, and a nonpolar solvent like hexane.
-
Qualitative Assessment: To approximately 1 mL of each solvent in a test tube, a small, accurately weighed amount (e.g., 10 mg) of 4-chloro-2,6-difluorobenzyl alcohol is added. The mixture is agitated at a constant temperature (e.g., 25 °C). Visual inspection determines if the solid dissolves completely.
-
Semi-Quantitative Assessment: For solvents in which the compound is soluble, incremental amounts of the solute are added to a known volume of the solvent until saturation is reached (i.e., solid material remains undissolved after prolonged agitation). The solubility can then be expressed in terms of mg/mL or mol/L.
Logical Workflow: Synthesis
A plausible synthetic route to 4-chloro-2,6-difluorobenzyl alcohol is the reduction of the corresponding aldehyde, 4-chloro-2,6-difluorobenzaldehyde. This can be achieved through various methods, including catalytic hydrogenation or, as depicted below, by electrochemical reduction.
Caption: A logical workflow for the synthesis of 4-chloro-2,6-difluorobenzyl alcohol.
References
- 1. 4-CHLORO-2,6-DIFLUOROBENZYL ALCOHOL|CAS 288154-93-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 2. 对氯苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Chlorobenzyl alcohol | 873-76-7 [chemicalbook.com]
- 4. 2,6-Difluorobenzyl Alcohol | 19064-18-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 2,6-Difluorobenzyl alcohol(19064-18-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.pt [fishersci.pt]
- 7. chengenchem.com [chengenchem.com]
An In-depth Technical Guide to (4-Chloro-2,6-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-2,6-difluorophenyl)methanol is a halogenated aromatic alcohol with potential applications as a building block in medicinal chemistry and drug discovery. The presence of chlorine and fluorine substituents on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of this compound.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzyl alcohol core substituted with a chlorine atom at the 4-position and fluorine atoms at the 2- and 6-positions of the phenyl ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 252004-50-5 | [1][2] |
| Molecular Formula | C₇H₅ClF₂O | [1][2] |
| Molecular Weight | 178.56 g/mol | [2] |
| Appearance | White solid (predicted) | General knowledge of similar compounds |
| Melting Point | 68-73 °C (of the corresponding aldehyde) | |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis
A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 4-chloro-2,6-difluorobenzaldehyde, using a mild reducing agent such as sodium borohydride.
Experimental Protocol: Reduction of 4-chloro-2,6-difluorobenzaldehyde
This protocol describes a general laboratory procedure for the synthesis of this compound.
Materials:
-
4-chloro-2,6-difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2,6-difluorobenzaldehyde (1.0 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel.
Characterization
The synthesized this compound can be characterized using various spectroscopic techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized below.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | m | 2H | Aromatic CH |
| ~4.8 | s | 2H | CH₂OH |
| ~2.0-3.0 | br s | 1H | OH |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (dd, J ≈ 250, 10 Hz) | C-F |
| ~135 (t, J ≈ 10 Hz) | C-Cl |
| ~115 (dd, J ≈ 20, 5 Hz) | Aromatic CH |
| ~110 (t, J ≈ 25 Hz) | C-CH₂OH |
| ~60 | CH₂OH |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | O-H stretch (alcohol) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2900 | Medium | C-H stretch (aliphatic) |
| ~1600, 1470 | Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-F stretch |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Fragment |
| 178/180 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 161/163 | [M-OH]⁺ |
| 149/151 | [M-CH₂OH]⁺ |
| 113 | [C₆H₂F₂]⁺ |
Applications in Drug Development
Substituted benzyl alcohols are important intermediates in the synthesis of various pharmaceutical compounds.[3][4][5] The incorporation of fluorine and chlorine atoms can enhance the pharmacological properties of a drug candidate by modulating its metabolic stability, lipophilicity, and binding affinity to target proteins. While specific biological activities for this compound have not been extensively reported, its structural motifs are present in molecules of medicinal interest. Further research is warranted to explore its potential as a lead compound or a key intermediate in the development of novel therapeutics.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: A flowchart illustrating the synthesis and characterization process.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and characterization of this compound. The provided experimental protocol and predicted spectral data serve as a valuable resource for researchers and scientists working with this compound. The unique substitution pattern of this molecule makes it an interesting candidate for further investigation in the field of drug discovery and development.
References
Technical Guide: (4-Chloro-2,6-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4-Chloro-2,6-difluorophenyl)methanol, a fluorinated aromatic alcohol with significant potential as a building block in medicinal chemistry and drug development. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis via the reduction of the corresponding aldehyde, and discusses its potential applications, drawing parallels to structurally similar intermediates used in the synthesis of approved pharmaceuticals. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting.
Introduction
Halogenated organic compounds, particularly those containing fluorine, play a pivotal role in modern drug discovery. The introduction of fluorine atoms into a molecule can significantly alter its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a halogenated benzyl alcohol derivative that holds promise as a versatile intermediate for the synthesis of novel therapeutic agents. Its structural similarity to key intermediates in the synthesis of drugs like the antiepileptic agent Rufinamide underscores its potential relevance in the development of new central nervous system (CNS) active compounds and other pharmaceuticals. This guide aims to provide researchers and drug development professionals with the essential technical information required to effectively utilize this compound in their research endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClF₂O | |
| Molecular Weight | 178.56 g/mol | [1] |
| CAS Number | 252004-50-5 | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the reduction of the corresponding aldehyde, 4-Chloro-2,6-difluorobenzaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.[2][3]
Experimental Protocol: Reduction of 4-Chloro-2,6-difluorobenzaldehyde
This protocol is a general procedure adapted from standard methods for the reduction of aromatic aldehydes.[2][4]
Materials:
-
4-Chloro-2,6-difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2,6-difluorobenzaldehyde (1.0 eq) in methanol (to a concentration of approximately 0.2-0.5 M).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting aldehyde has been consumed.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and decompose the borate ester complex. Continue addition until the pH is acidic (pH ~5-6) and gas evolution ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the crude this compound can be purified by column chromatography on silica gel.
Applications in Drug Development
Analogy to Rufinamide Synthesis
A compelling case for the potential of this compound in drug discovery can be made by examining the synthesis of Rufinamide, an antiepileptic drug. A key intermediate in the synthesis of Rufinamide is 2,6-difluorobenzyl alcohol, which is structurally very similar to the title compound.[5][6][7] This intermediate undergoes further chemical transformations, including conversion to an azide followed by a cycloaddition reaction, to form the final triazole-containing drug molecule.[8][9]
The introduction of a chlorine atom at the 4-position of the phenyl ring in this compound could offer several advantages for medicinal chemists:
-
Modulation of Physicochemical Properties: The chloro group can alter the lipophilicity and electronic properties of the final drug candidate, potentially improving its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
-
Novel Intellectual Property: The synthesis of new chemical entities derived from this chlorinated intermediate could lead to the development of novel drugs with new intellectual property protection.
-
Altered Biological Activity: The presence of the chlorine atom could lead to different or improved interactions with the biological target compared to the non-chlorinated analog.
Safety and Handling
This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. The following information is based on safety data for structurally related compounds.
| Hazard Category | Precautionary Measures |
| Eye Irritation | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. |
| Skin Irritation | Wear protective gloves. In case of contact, wash with plenty of soap and water. |
| Inhalation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. |
Conclusion
This compound is a valuable chemical intermediate with significant potential for application in drug discovery and development. Its synthesis is straightforward, and its structural features make it an attractive building block for the creation of novel therapeutic agents. The analogy to the synthesis of Rufinamide highlights a clear path for its utilization in the development of new pharmaceuticals. This technical guide provides the foundational information necessary for researchers to safely handle and effectively utilize this compound in their synthetic endeavors.
References
- 1. 252004-50-5|this compound|BLD Pharm [bldpharm.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
solubility of (4-Chloro-2,6-difluorophenyl)methanol in organic solvents
An In-depth Technical Guide on the Solubility of (4-Chloro-2,6-difluorophenyl)methanol in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of this compound, a key chemical intermediate in various fields of research and development. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document provides a comprehensive overview based on the principles of chemical similarity and established solubility determination methodologies. It includes a qualitative assessment of expected solubility in common organic solvents, a detailed, generalized experimental protocol for solubility determination, and visual representations of the experimental workflow and the theoretical principles of solubility. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their work and to design appropriate experimental procedures for its handling and application.
Introduction to this compound
This compound is a halogenated aromatic alcohol. Its chemical structure, featuring a chlorodifluorophenyl group attached to a hydroxymethyl group, suggests a molecule with moderate polarity. The presence of the hydroxyl group allows for hydrogen bonding, which will significantly influence its solubility in various solvents. The fluorine and chlorine substituents also contribute to the molecule's polarity and its potential interactions with solvent molecules. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical development, and materials science, as it dictates the choice of reaction media, purification methods, and formulation strategies.
Expected Solubility Profile
A key structural analogue is 4-Chlorobenzyl alcohol. This compound is reported to be moderately soluble in water and more soluble in organic solvents such as ethanol and ether.[1] The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3][4] This principle states that substances with similar polarities are more likely to be soluble in one another.
Given the structure of this compound, the following qualitative solubility predictions can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The hydroxyl group of the solute can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl groups of these solvents.[3][5]
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO)): Good to high solubility is anticipated. The polar nature of these solvents will facilitate the dissolution of the moderately polar solute.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The significant difference in polarity between the solute and these nonpolar solvents will limit miscibility.[3][4]
The following table provides a qualitative summary of the expected solubility of this compound in various organic solvents based on these principles.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solute's hydroxyl group and the solvent. |
| Polar Aprotic | Acetone, DMSO, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions between the polar functional groups of the solute and the solvent. |
| Solvents of Intermediate Polarity | Dichloromethane, Ethyl Acetate | Moderate | A balance of polar and nonpolar characteristics allows for some degree of interaction and dissolution. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | Mismatch in polarity leads to weak solute-solvent interactions compared to strong solute-solute interactions. |
Experimental Protocol for Solubility Determination
The most reliable and widely used method for determining the thermodynamic solubility of a solid compound is the equilibrium shake-flask method .[6] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled and recorded.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, typically expressed in units of mg/mL or mol/L.
-
Visualizing Experimental and Theoretical Concepts
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for solubility determination using the shake-flask method.
Factors Influencing Solubility
The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent. The following diagram illustrates this relationship.
Caption: Relationship between solvent properties and expected solubility.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively documented, a strong qualitative understanding of its solubility profile can be established through the analysis of its chemical structure and comparison with known analogues. High solubility is predicted in polar protic and aprotic organic solvents, with limited solubility in nonpolar solvents. For researchers requiring precise solubility data, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable methodology. The principles and procedures outlined herein are intended to facilitate the effective and informed use of this compound in a variety of scientific and industrial applications.
References
Synthesis of (4-Chloro-2,6-difluorophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of (4-Chloro-2,6-difluorophenyl)methanol, a key building block in the development of various pharmaceutical compounds. The primary focus of this document is on the most prevalent and efficient synthetic route: the reduction of 4-chloro-2,6-difluorobenzaldehyde. Detailed experimental protocols, quantitative data, and comparative analyses of different synthetic strategies are presented to aid researchers in the efficient preparation of this target molecule.
Introduction
This compound is a fluorinated aromatic alcohol that serves as a crucial intermediate in the synthesis of a range of biologically active molecules. The presence of the chlorine and fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. Therefore, reliable and scalable methods for its synthesis are of high importance in the field of medicinal chemistry and drug development. This guide outlines the primary synthetic methodologies, with a detailed focus on the reduction of the corresponding aldehyde.
Synthetic Routes
The synthesis of this compound can be achieved through several pathways. The most common and practical approach involves the reduction of a carbonyl group. Alternative, though less detailed in the literature for this specific molecule, include the reduction of a carboxylic acid or a Grignard reaction.
A logical workflow for the primary synthetic route is depicted below.
Caption: General workflow for the synthesis of this compound.
Reduction of 4-Chloro-2,6-difluorobenzaldehyde
The reduction of the commercially available 4-Chloro-2,6-difluorobenzaldehyde is the most direct and widely used method for the synthesis of this compound. This transformation can be efficiently carried out using various reducing agents.
Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones.[1] It is often the reagent of choice due to its ease of handling, operational simplicity, and high yields.[2][3][4][5]
Reaction Scheme:
Caption: Reduction of 4-Chloro-2,6-difluorobenzaldehyde using NaBH₄.
Experimental Protocol:
A general procedure for the reduction of an aldehyde using sodium borohydride is as follows:
-
Dissolution: Dissolve 4-Chloro-2,6-difluorobenzaldehyde (1.0 eq.) in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq.) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for a specified time (typically 1-3 hours) and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-2,6-difluorobenzaldehyde | [N/A] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [2][3] |
| Solvent | Methanol or Ethanol | [2][4] |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Typical Yield | >90% | [N/A] |
| Purity | High, after purification | [N/A] |
Catalytic hydrogenation is another effective method for the reduction of aldehydes.[6] This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.
Reaction Scheme:
Caption: Catalytic hydrogenation of 4-Chloro-2,6-difluorobenzaldehyde.
Experimental Protocol:
A general procedure for catalytic hydrogenation is as follows:
-
Setup: To a solution of 4-Chloro-2,6-difluorobenzaldehyde in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalytic amount of the chosen metal catalyst (e.g., 5-10 mol% Pd/C).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-2,6-difluorobenzaldehyde | [N/A] |
| Catalyst | Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂) | [6] |
| Hydrogen Source | Hydrogen Gas (H₂) | [6] |
| Solvent | Ethanol, Ethyl Acetate | [N/A] |
| Reaction Temperature | Room Temperature | [N/A] |
| Typical Yield | High | [N/A] |
Other Potential Synthetic Routes
While less common for the direct synthesis of the alcohol, 4-Chloro-2,6-difluorobenzoic acid can be reduced to the corresponding alcohol. This typically requires a stronger reducing agent than sodium borohydride, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
A Grignard reaction could theoretically be employed, starting from a suitable dihalogenated benzene derivative, such as 1-bromo-4-chloro-2,6-difluorobenzene. The Grignard reagent would then react with formaldehyde to yield the desired alcohol. However, the selective formation of the Grignard reagent at the bromine position in the presence of the chlorine would be a critical step.[7][8]
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through the reduction of 4-Chloro-2,6-difluorobenzaldehyde. The use of sodium borohydride represents a straightforward, high-yielding, and operationally simple method suitable for laboratory-scale synthesis. Catalytic hydrogenation offers an alternative clean reduction method. The information and protocols provided in this guide are intended to assist researchers in the successful synthesis of this important chemical intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. studylib.net [studylib.net]
- 4. webassign.net [webassign.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Stability and Storage of 4-chloro-2,6-difluorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-chloro-2,6-difluorobenzyl alcohol. Given the limited publicly available stability data specific to this compound, this guide synthesizes information from studies on analogous substituted benzyl alcohols to infer its likely stability profile, potential degradation pathways, and appropriate handling procedures.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-chloro-2,6-difluorobenzyl alcohol and related compounds is presented in Table 1. Understanding these properties is fundamental to developing appropriate storage and handling protocols.
| Property | 4-chloro-2,6-difluorobenzyl alcohol | 4-chlorobenzyl alcohol | 2,6-difluorobenzyl alcohol | Benzyl Alcohol |
| CAS Number | 288154-93-8 | 873-76-7 | 19064-18-7 | 100-51-6 |
| Molecular Formula | C₇H₅ClF₂O | C₇H₇ClO | C₇H₆F₂O | C₇H₈O |
| Molecular Weight | 178.57 g/mol | 142.58 g/mol | 144.12 g/mol | 108.14 g/mol |
| Appearance | Solid (presumed) | Crystalline Needles or Powder | Colorless to light yellow liquid | Colorless liquid |
| Boiling Point | Not available | 234 °C | Not available | 205.3 °C |
| Melting Point | Not available | 68-71 °C | Not available | -15.2 °C |
Stability Profile
While specific stability data for 4-chloro-2,6-difluorobenzyl alcohol is scarce, the stability of substituted benzyl alcohols is influenced by factors such as temperature, light, pH, and the presence of oxidizing agents.
Thermal Stability
Studies on similar compounds, such as 4-chlorobenzyl alcohol and 2,6-dichlorobenzyl alcohol, have demonstrated good thermal stability, showing no significant degradation at temperatures up to 125°C. It is reasonable to extrapolate that 4-chloro-2,6-difluorobenzyl alcohol possesses similar thermal robustness. However, at elevated temperatures, thermal decomposition may occur.
Photostability
pH and Hydrolytic Stability
Benzyl alcohols are generally stable in neutral aqueous solutions. However, under strongly acidic or basic conditions, degradation may be accelerated. Forced degradation studies on benzyl alcohol in pharmaceutical formulations often involve exposure to acidic and basic conditions to assess its stability.
Oxidative Stability
Substituted benzyl alcohols are susceptible to oxidation. The primary degradation product of benzyl alcohol upon oxidation is benzaldehyde.[1] The presence of strong oxidizing agents will likely lead to the degradation of 4-chloro-2,6-difluorobenzyl alcohol. Therefore, it is crucial to avoid contact with such agents.
Recommended Storage and Handling
Based on the stability profile of analogous compounds, the following storage and handling guidelines are recommended for 4-chloro-2,6-difluorobenzyl alcohol to ensure its integrity and longevity.
Table 2: Recommended Storage and Handling Procedures
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To minimize the risk of thermal degradation. |
| Light | Protect from light. Store in an opaque or amber container. | To prevent photodegradation. |
| Atmosphere | Store in a tightly sealed container. | To prevent contact with atmospheric moisture and oxygen, which could facilitate degradation. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and acid anhydrides. | These substances can react with and degrade the alcohol. |
| Handling | Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | To avoid inhalation and skin contact. |
Potential Degradation Pathways
The anticipated primary degradation pathway for 4-chloro-2,6-difluorobenzyl alcohol is oxidation of the benzylic alcohol group to the corresponding aldehyde, 4-chloro-2,6-difluorobenzaldehyde. This is a common degradation route for benzyl alcohols.[1] Further oxidation could potentially lead to the formation of 4-chloro-2,6-difluorobenzoic acid.
Caption: Potential oxidative degradation pathway of 4-chloro-2,6-difluorobenzyl alcohol.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of 4-chloro-2,6-difluorobenzyl alcohol, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[1][2]
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method would be suitable for separating 4-chloro-2,6-difluorobenzyl alcohol from its potential degradation products.
-
Column: A C18 column is a common choice for the separation of aromatic compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) would be appropriate. The gradient or isocratic elution can be optimized to achieve good separation.
-
Detection: UV detection at a wavelength where the analyte and potential degradants have significant absorbance.
Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation products and to demonstrate the specificity of the analytical method. The following conditions are typically employed:
-
Acidic Hydrolysis: Reflux the compound in a solution of hydrochloric acid (e.g., 0.1 N HCl).
-
Basic Hydrolysis: Reflux the compound in a solution of sodium hydroxide (e.g., 0.1 N NaOH).
-
Oxidative Degradation: Treat the compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified period.
-
Photodegradation: Expose the compound to UV light (e.g., 254 nm) and/or visible light.
Caption: General workflow for forced degradation studies.
Conclusion
While direct, comprehensive stability data for 4-chloro-2,6-difluorobenzyl alcohol is not extensively documented in publicly accessible literature, a robust stability profile can be inferred from its chemical structure and data on analogous compounds. It is expected to be a relatively stable compound under recommended storage conditions. To ensure its quality and integrity for research and drug development purposes, it is imperative to store it in a cool, dry, and dark environment, in a tightly sealed container, and away from incompatible chemicals. For critical applications, conducting specific stability studies using a validated stability-indicating method is strongly recommended to establish its shelf-life and identify any potential degradation products under defined storage conditions.
References
Core Concepts in Electrophilic Fluorination for Benzyl Alcohol Conversion
An In-depth Technical Guide to the Synthesis of Benzyl Alcohols via Electrophilic Fluorination
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Benzyl fluorides, in particular, are crucial structural motifs in many pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the synthesis of benzyl fluorides from benzyl alcohols, with a focus on methods employing electrophilic fluorinating agents.
The direct conversion of a benzyl alcohol to a benzyl fluoride using an electrophilic fluorine source is mechanistically nuanced. While the reagents are "electrophilic," the transformation of the alcohol functional group often proceeds through pathways other than a simple electrophilic attack on the hydroxyl group. The most relevant methods fall under the category of deoxyfluorination . These reactions involve the activation of the C-O bond and its subsequent replacement with a C-F bond.
Commonly employed electrophilic fluorinating reagents include N-F compounds, which are generally stable, safe, and easy to handle compared to elemental fluorine.[3][4] Key players in this field are:
-
Selectfluor® (F-TEDA-BF4): A highly stable and versatile dicationic reagent, soluble in polar solvents.[5][6] It is widely used in various fluorination reactions.[7][8]
-
N-Fluorobenzenesulfonimide (NFSI): A neutral, crystalline solid that is less reactive than Selectfluor but soluble in a broader range of organic solvents.[9][10][11] It can also act as an oxidant or an amination reagent under certain conditions.[9][12]
Mechanistic Pathways and Methodologies
The synthesis of benzyl fluorides from benzyl alcohols using these reagents can be achieved through several mechanistic routes, including photoredox catalysis and metal-catalyzed processes.
Photoredox-Catalyzed Deoxyfluorination
Visible-light photoredox catalysis has emerged as a powerful strategy for the deoxyfluorination of alcohols.[13] This method allows for the generation of radical intermediates under mild conditions, which can then be trapped by an electrophilic fluorine source.
A general workflow for this process is outlined below:
Caption: A typical experimental workflow for the photoredox-catalyzed deoxyfluorination of benzyl alcohols.
The underlying mechanism involves the formation of an activated alcohol species, which undergoes single-electron transfer (SET) processes to generate an alkyl radical. This radical then abstracts a fluorine atom from the electrophilic fluorinating reagent.
Caption: Simplified mechanism of photoredox-catalyzed deoxyfluorination of an activated benzyl alcohol.[13]
Metal-Catalyzed Approaches
Transition metal catalysis offers another avenue for benzylic fluorination. While many examples focus on C-H activation, some protocols are applicable to benzyl alcohols. For instance, copper-catalyzed methods using NFSI can achieve the transformation of benzylic C-H bonds, and related principles can be extended to alcohol substrates.[12][14][15]
Caption: Logical relationship in metal-catalyzed benzylic fluorination.[14][15]
Deoxyfluorination with Sulfur Hexafluoride (SF6)
Recent advancements have introduced the use of sulfur hexafluoride (SF6) as a fluorinating agent in an electrocatalytic setting.[16][17] This method provides a novel route for the deoxyfluorination of benzyl alcohols under mild conditions, avoiding the use of chemical reductants.[16][17]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the synthesis of benzyl fluorides from benzylic precursors using electrophilic fluorinating agents.
Table 1: Photoredox-Catalyzed Deoxyfluorination of Secondary Alcohols[13]
| Entry | Substrate (Alcohol) | Product | Yield (%) |
| 1 | 1-Phenylethanol | 1-Fluoro-1-phenylethane | 67 |
| 2 | 1-(4-Methoxyphenyl)ethanol | 1-Fluoro-1-(4-methoxyphenyl)ethane | 80 |
| 3 | 1-(4-Chlorophenyl)ethanol | 1-(4-Chlorophenyl)-1-fluoroethane | 75 |
| 4 | Diphenylmethanol | Fluorodiphenylmethane | 62 |
Reaction Conditions: Photocatalyst (1 mol%), Selectfluor® (2.25 equiv.), Oxalate derivative of alcohol (1.0 equiv.), NaH2PO4 (2.0 equiv.), in acetone/H2O under blue-light irradiation.[13]
Table 2: Iron-Catalyzed Benzylic C-H Fluorination[14][15]
| Entry | Substrate | Product | Yield (%) |
| 1 | Ethylbenzene | 1-Fluoroethylbenzene | 78 |
| 2 | Toluene | Benzyl fluoride | 55 |
| 3 | Diphenylmethane | Fluorodiphenylmethane | 85 |
| 4 | 4-Propylphenol | 1-Fluoro-1-(4-hydroxyphenyl)propane | 65 |
Reaction Conditions: Substrate (1.0 equiv.), Fe(acac)2 (10 mol%), Selectfluor® (1.2 equiv.), in CH3CN at 60 °C.[15]
Table 3: Electrocatalytic Deoxyfluorination with SF6[16]
| Entry | Substrate (Benzyl Alcohol) | Product | Isolated Yield (%) |
| 1 | 4-Methylbenzyl alcohol | 4-Methylbenzyl fluoride | 85 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl fluoride | 82 |
| 3 | 4-Chlorobenzyl alcohol | 4-Chlorobenzyl fluoride | 75 |
| 4 | 1-Phenylethanol | (1-Fluoroethyl)benzene | 68 |
Reaction Conditions: Alcohol (0.1 mmol), SF6 (1 atm), TBACIO4 (1.5 equiv.), TEA (3.0 equiv.), in THF, using (+)Zn/(-)Sn electrodes at 15 mA for 45 min.[16]
Experimental Protocols
General Protocol for Photoredox-Catalyzed Deoxyfluorination of a Secondary Benzyl Alcohol[13]
-
Preparation of the Oxalate Ester: To a solution of the secondary benzyl alcohol (1.0 equiv.) and pyridine (2.0 equiv.) in dichloromethane (DCM) at 0 °C, add ethyl oxalyl chloride (1.2 equiv.) dropwise. Stir the reaction mixture at room temperature for 2-4 hours until completion (monitored by TLC). Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to afford the half-oxalate ester, which is used without further purification.
-
Fluorination Reaction: In a reaction vessel, combine the crude half-oxalate ester (1.0 equiv.), the photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1 mol%), Selectfluor® (2.25 equiv.), and NaH2PO4 (2.0 equiv.).
-
Solvent and Degassing: Add a mixture of acetone and water (e.g., 4:1 v/v). Degas the mixture by sparging with argon or nitrogen for 15 minutes.
-
Irradiation: Irradiate the reaction mixture with a blue LED lamp (34 W) with cooling from a fan to maintain room temperature.
-
Monitoring and Workup: Monitor the reaction by ¹⁹F NMR or GC-MS. Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired benzyl fluoride.
General Protocol for Iron-Catalyzed Benzylic C-H Fluorination[15]
-
Reaction Setup: To a screw-capped vial, add the benzylic substrate (1.0 equiv.), iron(II) acetylacetonate (Fe(acac)2, 10 mol%), and Selectfluor® (1.2 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile (CH3CN) via syringe.
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 60 °C. Stir the reaction for the specified time (typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, eluting with additional diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure fluorinated product.
Conclusion
The synthesis of benzyl fluorides from benzyl alcohols is a critical transformation in medicinal and materials chemistry. While direct electrophilic substitution on the hydroxyl group is not the primary mechanism, electrophilic fluorinating reagents like Selectfluor® and NFSI are indispensable tools in modern deoxyfluorination strategies. Photoredox catalysis, metal-catalyzed reactions, and innovative electrocatalytic methods provide researchers with a versatile toolkit to access these valuable compounds. The choice of methodology depends on the specific substrate, desired scale, and available equipment, with each approach offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. As research continues, the development of even more efficient, selective, and sustainable methods for benzyl fluoride synthesis is anticipated.
References
- 1. brynmawr.edu [brynmawr.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SelectFluor - Enamine [enamine.net]
- 6. Selectfluor™ [sigmaaldrich.com]
- 7. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 8. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 9. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 10. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]
- 11. nbinno.com [nbinno.com]
- 12. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 13. Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
The Role of Fluorination on Benzyl Alcohol Acidity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of fluorine substitution on the acidity of benzyl alcohol. Understanding these structure-activity relationships is crucial for professionals in drug development and materials science, where modulating the physicochemical properties of molecules is paramount. This document details the theoretical underpinnings, quantitative acidity data, and experimental protocols for determining these properties.
Theoretical Framework: How Fluorine Influences Acidity
The acidity of an alcohol is defined by its ability to donate a proton (H⁺) from its hydroxyl group, as quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa value (pKa = -logKa). A lower pKa value signifies a stronger acid. For benzyl alcohol, the acidity is influenced by substituents on the aromatic ring.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) . When attached to the benzene ring, it pulls electron density away from the ring and, by extension, from the benzylic carbon and the attached hydroxyl group. This polarization facilitates the release of the hydroxyl proton.
The primary mechanism by which fluorination increases the acidity of benzyl alcohol is through the stabilization of the resulting conjugate base, the benzyloxide anion. The electron-withdrawing fluorine atom helps to delocalize and stabilize the negative charge on the oxygen atom. This stabilization of the conjugate base shifts the acid-base equilibrium towards dissociation, resulting in a stronger acid and a lower pKa.
While fluorine also possesses lone pairs that can be donated to the aromatic π-system via a resonance effect (+R) , its inductive effect is overwhelmingly dominant in determining the acidity of benzyl alcohol.
Quantitative Data on Benzyl Alcohol Acidity
The introduction of fluorine atoms onto the benzene ring of benzyl alcohol leads to a quantifiable increase in acidity (a decrease in pKa). The magnitude of this effect is dependent on the number and position of the fluorine substituents.
| Compound Name | Structure | pKa (in water) | Data Type |
| Benzyl Alcohol | C₆H₅CH₂OH | 15.40[1][2] | Experimental |
| 3-Fluorobenzyl Alcohol | 3-FC₆H₄CH₂OH | 14.09[3] | Predicted |
| 4-Fluorobenzyl Alcohol | 4-FC₆H₄CH₂OH | 14.29[4] | Predicted |
| 2,3,4,5,6-Pentafluorobenzyl Alcohol | C₆F₅CH₂OH | Significantly lower (expected) | - |
Structure-Acidity Relationship Analysis
The data, though limited, illustrates a clear trend:
-
Fluorination Increases Acidity: Both 3-fluoro and 4-fluorobenzyl alcohol are predicted to be more acidic (lower pKa) than the parent benzyl alcohol. This is a direct consequence of the electron-withdrawing nature of fluorine stabilizing the conjugate base.
-
Positional Effects: The inductive effect is distance-dependent. It is strongest at the ortho position, followed by the meta, and then the para position. The predicted values show 3-fluorobenzyl alcohol (pKa 14.09) to be slightly more acidic than 4-fluorobenzyl alcohol (pKa 14.29), which aligns with the expected dominance of the inductive effect. An ortho-fluoro substituent would be expected to increase acidity even further, although this can be complicated by potential intramolecular hydrogen bonding between the fluorine and the hydroxyl proton.[5][6]
-
Polyfluorination: As the number of fluorine atoms on the ring increases, the cumulative electron-withdrawing effect becomes much more pronounced. Therefore, a compound like 2,3,4,5,6-pentafluorobenzyl alcohol is anticipated to be a significantly stronger acid than its non-fluorinated or monofluorinated counterparts.[7]
Experimental Protocols for pKa Determination
Accurate determination of pKa values is essential for quantitative analysis. The following are standard methodologies suitable for weakly acidic compounds like benzyl alcohols.
This is a highly precise and common method for pKa determination. It involves monitoring the pH of a solution as a titrant is added incrementally.
Methodology:
-
Apparatus Setup:
-
A calibrated pH meter with a glass electrode.
-
A magnetic stirrer and stir bar.
-
A Class A 25 mL or 50 mL buret for titrant delivery.
-
A jacketed titration vessel to maintain a constant temperature (e.g., 25 °C).
-
-
Reagent Preparation:
-
Analyte Solution: Prepare a solution of the fluorinated benzyl alcohol (e.g., 0.01 M) in a suitable solvent. Due to the low water solubility of benzyl alcohols, a co-solvent system such as methanol-water or DMSO-water is often required. The exact composition should be recorded as it influences the pKa value.
-
Titrant: Prepare a standardized, carbonate-free solution of a strong base, typically 0.1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Ionic Strength Adjuster: Prepare a concentrated solution of an inert salt (e.g., 1 M KCl) to maintain constant ionic strength throughout the titration.
-
-
Titration Procedure:
-
Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 7.00 and 10.00).
-
Add a known volume (e.g., 50 mL) of the analyte solution to the titration vessel.
-
Add a small volume of the ionic strength adjuster to the analyte solution.
-
Immerse the pH electrode in the solution and begin stirring gently.
-
Record the initial pH.
-
Add the titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of fastest pH change).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point volume (Veq). This can be found from the inflection point of the curve or, more accurately, from the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (Veq / 2).
-
This method is particularly useful for compounds that possess a chromophore near the acidic proton, where the protonated (HA) and deprotonated (A⁻) forms exhibit different UV-Vis absorption spectra. It requires a smaller amount of sample compared to potentiometric titration.
Methodology:
-
Apparatus Setup:
-
A dual-beam UV-Vis spectrophotometer.
-
A calibrated pH meter.
-
Matched quartz cuvettes (e.g., 1 cm path length).
-
-
Reagent Preparation:
-
Stock Solution: Prepare a concentrated stock solution of the fluorinated benzyl alcohol in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Solutions: Prepare a series of buffer solutions with known pH values, spanning a range of approximately 2 pH units above and below the estimated pKa of the analyte. A constant ionic strength should be maintained across all buffers.
-
-
Measurement Procedure:
-
Determine the absorption spectra of the fully protonated and fully deprotonated forms of the analyte. This is done by preparing solutions in a strongly acidic buffer (e.g., pH << pKa) and a strongly basic buffer (e.g., pH >> pKa). Identify the wavelength (λ_max) where the difference in absorbance is greatest.
-
Prepare a series of samples by adding a small, identical aliquot of the analyte stock solution to a known volume of each buffer solution.
-
Measure the absorbance of each sample at the predetermined λ_max.
-
-
Data Analysis:
-
Plot the measured absorbance against the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_I) / (A_M - A)] where:
-
A is the absorbance at a given pH.
-
A_I is the absorbance of the fully deprotonated (ionized) species.
-
A_M is the absorbance of the fully protonated (molecular) species.
-
-
Conclusion
The acidity of benzyl alcohol is significantly influenced by fluorination of the aromatic ring. The strong electron-withdrawing inductive effect of fluorine stabilizes the conjugate benzyloxide anion, leading to a lower pKa and increased acidity. This effect is modulated by the number and position of the fluorine substituents, with a greater number of fluorine atoms leading to a more pronounced increase in acidity. The quantitative determination of these pKa values, typically through potentiometric or spectrophotometric titration, is essential for the rational design of molecules with tailored physicochemical properties in fields such as drug development and materials science.
References
- 1. Benzyl Alcohol [commonorganicchemistry.com]
- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-氟苄醇 | 456-47-3 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives - ePrints Soton [eprints.soton.ac.uk]
- 7. 2,3,4,5,6-Pentafluorobenzyl Alcohol | C7H3F5O | CID 9923 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluorinated Organic Building Blocks for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery and materials science. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the biological activity, metabolic stability, and material characteristics of a compound.[1][2] This guide provides a comprehensive overview of fluorinated organic building blocks, covering their fundamental properties, synthesis, and applications, with a focus on providing practical data and methodologies for professionals in the field.
The Impact of Fluorination on Molecular Properties
The introduction of fluorine can systematically alter a molecule's properties in several key ways that are highly advantageous for drug design and material science.
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes such as cytochrome P450s.[3][4] This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.[5]
Binding Affinity: The high electronegativity of fluorine can create favorable interactions with biological targets, such as hydrogen bond accepting capabilities and altered electrostatic interactions, which can enhance binding affinity and selectivity.[6][7]
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes.[5] However, the effect can be nuanced and depends on the specific fluorination pattern.[8]
pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, which can be used to fine-tune the ionization state of a drug molecule at physiological pH, thereby influencing its solubility, absorption, and target engagement.[5]
Quantitative Physicochemical Data of Fluorinated Building Blocks
For the rational design of novel compounds, a clear understanding of the physicochemical properties of available building blocks is crucial. The following tables summarize the pKa and logP values for a selection of common fluorinated building blocks.
Table 1: Physicochemical Properties of Fluorinated Aromatic Building Blocks
| Building Block | Structure | pKa | logP |
| 2-Fluoroaniline | 3.2 | 1.15 | |
| 3-Fluoroaniline | 3.5 | 1.15 | |
| 4-Fluoroaniline | 4.65 | 1.15 | |
| 2-Fluorophenol | 8.81 | 1.32 | |
| 3-Fluorophenol | 9.28 | 1.32 | |
| 4-Fluorophenol | 9.95 | 1.32 | |
| 2-Fluorobenzoic Acid | 3.27 | 1.53 | |
| 3-Fluorobenzoic Acid | 3.86 | 1.53 | |
| 4-Fluorobenzoic Acid | 4.14 | 1.53 | |
| 2,4-Difluoroaniline | 1.98 | 1.58 | |
| 3-(Trifluoromethyl)aniline | 3.0 | 2.5 | |
| 4-(Trifluoromethyl)benzoic Acid | 3.7 | 2.64 |
Table 2: Physicochemical Properties of Fluorinated Heterocyclic Building Blocks
| Building Block | Structure | pKa | logP |
| 2-Fluoropyridine | -0.44 | 0.83 | |
| 3-Fluoropyridine | 2.97 | 0.83 | |
| 4-Fluoropyridine | 4.8 | 0.83 | |
| 2-(Trifluoromethyl)pyridine | 1.79 | 1.59 | |
| 3-(Trifluoromethyl)pyridine | 2.84 | 1.59 | |
| 4-(Trifluoromethyl)pyridine | 3.55 | 1.59 | |
| 3-Fluoropiperidine | 10.3 | 0.9 | |
| 4-Fluoropiperidine | 10.5 | 0.9 | |
| 3,3-Difluoropiperidine | 8.7 | 0.7 | |
| 4,4-Difluoropiperidine | 9.1 | 0.7 | |
| 3-Fluoropyrrolidine | 10.1 | 0.4 |
Key Experimental Protocols for the Synthesis of Fluorinated Building Blocks
The synthesis of fluorinated organic compounds requires specialized reagents and techniques. Below are detailed methodologies for several key fluorination reactions.
Deoxyfluorination of Alcohols using Deoxo-Fluor®
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is a versatile and thermally stable reagent for the conversion of alcohols to alkyl fluorides.[9][10]
General Procedure:
-
To a stirred solution of the alcohol (1.0 equiv) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene under a nitrogen atmosphere at 0 °C, add Deoxo-Fluor® (1.2-1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkyl fluoride.
Synthesis of 2-Fluoro-4-bromobiphenyl via Diazotization-Coupling
This protocol describes a practical method for the synthesis of the key intermediate for the anti-inflammatory drug flurbiprofen.[1]
Procedure:
-
Diazotization: To a solution of 2-fluoro-4-bromoaniline (1.0 equiv) in a suitable solvent mixture (e.g., benzene and an aqueous acid like HCl), cool the mixture to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equiv) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
Coupling: In a separate flask, prepare a solution of the coupling partner, benzene (in excess), and a catalyst such as cuprous chloride.
-
Slowly add the cold diazonium salt solution to the benzene solution at a controlled temperature (e.g., 10-15 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until nitrogen evolution ceases.
-
Work-up: Separate the organic layer, wash with water and a dilute base (e.g., sodium hydroxide solution) to remove acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation.
-
The crude product can be purified by vacuum distillation or recrystallization to yield 2-fluoro-4-bromobiphenyl.[11][12]
Palladium-Catalyzed Fluorination of Aryl Triflates
This method allows for the conversion of readily available phenols (via their triflates) to aryl fluorides using a palladium catalyst and a fluoride source.[2][13]
General Procedure:
-
In a glovebox, combine the aryl triflate (1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., BrettPhos, 4-10 mol%), and a fluoride source (e.g., CsF or AgF, 2-3 equiv) in a reaction vial.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vial and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl fluoride.[14][15]
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz can effectively illustrate complex processes and relationships in drug discovery and development involving fluorinated building blocks.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 10. Deoxofluor - Enamine [enamine.net]
- 11. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from (4-Chloro-2,6-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various useful derivatives from (4-Chloro-2,6-difluorophenyl)methanol. This starting material, featuring a distinct substitution pattern on the phenyl ring, is a valuable building block for novel compounds in medicinal chemistry and materials science. The protocols outlined below cover key transformations including halogenation, etherification, esterification, and oxidation, yielding versatile intermediates for further synthetic elaboration.
Introduction: The Versatility of a Fluorinated Building Block
This compound is a key starting material for accessing a range of functionalized aromatic compounds. The presence of two fluorine atoms ortho to the chloromethyl group, along with a para-chloro substituent, significantly influences the electronic properties and reactivity of the molecule. These halogen atoms can enhance metabolic stability, binding affinity, and lipophilicity in derivative drug candidates. The derivatives described herein—benzyl halides, ethers, esters, aldehydes, and carboxylic acids—are crucial intermediates for introducing this fluorinated moiety into larger, more complex molecules. For instance, the corresponding benzyl bromide and chloride are excellent electrophiles for alkylation reactions, while the aldehyde and carboxylic acid are precursors for a multitude of condensation and coupling reactions.[1][2]
Synthetic Workflow Overview
The following diagram illustrates the synthetic pathways for converting this compound into its key derivatives.
Caption: Synthetic routes from this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the synthesis of key derivatives. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Halogenation Reactions
Benzyl halides are highly versatile intermediates, particularly for the introduction of the (4-chloro-2,6-difluoro)benzyl moiety via nucleophilic substitution.[1]
This protocol describes the conversion of the starting alcohol to the corresponding benzyl chloride using thionyl chloride.
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
This protocol details the synthesis of the benzyl bromide derivative using phosphorus tribromide.
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether (10 volumes) and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of water.
-
Extract the product with diethyl ether, and wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude bromide can be purified by column chromatography or used directly in subsequent steps.
| Reaction | Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Chlorination | Thionyl Chloride | DCM | 0 to RT | 2-4 | 85-95 |
| Bromination | Phosphorus Tribromide | Diethyl Ether | 0 to RT | 3 | 80-90 |
Etherification and Esterification
The Williamson ether synthesis is a reliable method for the preparation of ethers from alcohols.[3][4][5][6]
Protocol:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 15 volumes) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Esterification of the benzylic alcohol can be readily achieved using acetic anhydride.[7][8]
Protocol:
-
To a solution of this compound (1.0 eq) in pyridine (5 volumes), add acetic anhydride (1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
| Reaction | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| O-Methylation | NaH, CH₃I | THF | 0 to RT | 12-16 | 75-85 |
| Acetylation | Acetic Anhydride, Pyridine | Pyridine | 0 to RT | 4-6 | 90-98 |
Oxidation Reactions
Oxidation of the benzylic alcohol provides access to the corresponding aldehyde and carboxylic acid, which are valuable synthetic intermediates.
Mild oxidation conditions are required to selectively form the aldehyde without over-oxidation to the carboxylic acid.[9][10]
Protocol:
-
To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) and silica gel in anhydrous DCM (15 volumes), add a solution of this compound (1.0 eq) in DCM.
-
Stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica gel.
Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid.[11][12]
Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (1:1, 20 volumes).
-
Add potassium permanganate (2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 30 °C with an ice bath.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture and wash the precipitate with acetone.
-
Concentrate the filtrate to remove the acetone, then acidify the aqueous solution with 2 M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
| Reaction | Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Oxidation to Aldehyde | PCC | DCM | RT | 2-3 | 80-90 |
| Oxidation to Carboxylic Acid | KMnO₄ | Acetone/Water | RT | 4-6 | 70-85 |
Application of Derivatives
The derivatives of this compound are valuable intermediates in the synthesis of biologically active molecules and advanced materials.
Caption: Applications of this compound derivatives.
-
(4-Chloro-2,6-difluoro)benzyl Halides : These reactive intermediates are extensively used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The benzyl bromide, in particular, is an excellent alkylating agent for a wide range of nucleophiles, including amines, phenols, and thiols, allowing for the facile introduction of the fluorinated benzyl moiety.[1] This is particularly valuable in structure-activity relationship (SAR) studies during drug development.[1]
-
4-Chloro-2,6-difluorobenzaldehyde : This aldehyde is a key building block for the synthesis of various heterocyclic compounds through condensation reactions. It can be used to prepare imines, which can be further reduced to amines, or participate in reactions like the Wittig reaction to form alkenes. These transformations are fundamental in the synthesis of a wide array of pharmaceutical compounds.
-
4-Chloro-2,6-difluorobenzoic Acid : This carboxylic acid is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[11][13] It can be readily converted to amides, esters, and other carboxylic acid derivatives. The presence of the halogen atoms can impart unique biological properties to the final products. For instance, similar chlorinated and fluorinated benzoic acids are used in the development of anti-inflammatory drugs and herbicides.[13][14]
-
Ethers and Esters : The ether and ester derivatives can be used as final compounds or as intermediates. In drug design, methyl ethers can act as bioisosteres for other functional groups, potentially improving the pharmacokinetic profile of a molecule. Esters are often employed as prodrugs to enhance bioavailability.
Conclusion
The synthetic protocols detailed in these application notes provide a robust framework for the derivatization of this compound. The resulting halides, ethers, esters, aldehydes, and carboxylic acids are versatile intermediates with significant potential in the fields of drug discovery, agrochemical development, and materials science. The provided methodologies, quantitative data, and application insights are intended to facilitate the research and development efforts of scientists in these areas.
References
- 1. leapchem.com [leapchem.com]
- 2. nbinno.com [nbinno.com]
- 3. jk-sci.com [jk-sci.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. mdpi.com [mdpi.com]
- 8. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. innospk.com [innospk.com]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. chemimpex.com [chemimpex.com]
The 4-Chloro-2,6-difluorobenzyl Group: A Novel Protecting Agent in Organic Synthesis
Introduction
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. Benzyl ethers are a cornerstone of alcohol protection due to their general stability across a wide range of reaction conditions and their susceptibility to cleavage under specific, mild protocols. While the parent benzyl group is widely employed, its reactivity can be modulated by the introduction of substituents on the aromatic ring. This application note explores the theoretical and practical considerations of the 4-chloro-2,6-difluorobenzyl (CDFB) group as a potentially valuable addition to the synthetic chemist's toolkit for the protection of alcohols.
The electron-withdrawing nature of the chlorine and fluorine substituents is anticipated to influence the stability and cleavage characteristics of the corresponding benzyl ether, potentially offering unique selectivity profiles compared to more common substituted benzyl protecting groups. This document provides a prospective overview of the CDFB protecting group, including its synthesis, hypothetical application in alcohol protection, and postulated deprotection strategies, drawing parallels with established protecting group chemistry.
Synthesis of the Protecting Group Precursor
The most common precursor for the introduction of a benzyl-type protecting group is the corresponding benzyl bromide or chloride. The synthesis of 4-chloro-2,6-difluorobenzyl bromide would likely commence from 4-chloro-2,6-difluorotoluene. A radical bromination of the benzylic position, typically using N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride, would be the most direct route.
Hypothetical Synthesis of 4-Chloro-2,6-difluorobenzyl Bromide
| Step | Reactants | Reagents | Solvent | Conditions | Product |
| 1 | 4-Chloro-2,6-difluorotoluene | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon tetrachloride | Reflux | 4-Chloro-2,6-difluorobenzyl bromide |
Application in Alcohol Protection
The protection of an alcohol with the CDFB group would proceed via a Williamson ether synthesis. The alcohol is first deprotonated with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with 4-chloro-2,6-difluorobenzyl bromide. The choice of base and reaction conditions would depend on the substrate's sensitivity and steric hindrance.
General Protocol for the Protection of a Primary Alcohol:
-
To a solution of the primary alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-chloro-2,6-difluorobenzyl bromide (1.1 eq.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for the protection of an alcohol.
Stability Profile
The presence of two electron-withdrawing fluorine atoms at the ortho positions and a chlorine atom at the para position is expected to significantly influence the stability of the CDFB ether. It is anticipated that the CDFB group will exhibit enhanced stability towards acidic conditions compared to the standard benzyl group. The electron-deficient nature of the benzene ring would disfavor the formation of a benzylic carbocation, which is a key intermediate in acid-catalyzed cleavage. This enhanced acid stability could allow for the selective deprotection of other acid-labile protecting groups in the presence of a CDFB ether.
Conversely, the electron-withdrawing substituents would render the benzylic position more susceptible to nucleophilic attack, potentially making it more labile under certain reductive cleavage conditions.
Deprotection Strategies
Several methods could be envisaged for the cleavage of a CDFB ether, with the choice depending on the overall molecular architecture and the presence of other functional groups.
Catalytic Hydrogenolysis
This is the most common method for benzyl ether deprotection. The C-O bond is cleaved by hydrogen gas in the presence of a palladium catalyst.
General Protocol for Hydrogenolysis:
-
Dissolve the CDFB-protected alcohol (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr apparatus).
-
Stir the reaction at room temperature until complete consumption of the starting material (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.
Expected Yields and Reaction Times for Deprotection Methods
| Deprotection Method | Reagents | Typical Yield (%) | Typical Reaction Time (h) |
| Catalytic Hydrogenolysis | H₂, Pd/C | >90 | 2 - 24 |
| Dissolving Metal Reduction | Na, NH₃ (l) | 80 - 95 | 1 - 3 |
| Lewis Acid Mediated Cleavage | BCl₃ or BBr₃ | 70 - 90 | 1 - 6 |
Note: These are estimated values based on analogous substituted benzyl ethers and would require experimental validation for the CDFB group.
Dissolving Metal Reduction
Conditions such as sodium in liquid ammonia (Birch reduction) are effective for cleaving benzyl ethers and are often used when catalytic hydrogenolysis is not feasible due to the presence of reducible functional groups like alkynes or alkenes.
Lewis Acid Mediated Cleavage
Strong Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) can also be employed to cleave benzyl ethers. The reaction proceeds through the formation of a haloborane intermediate.
Caption: Potential deprotection pathways for the CDFB group.
Conclusion
The 4-chloro-2,6-difluorobenzyl group represents a promising, albeit currently underexplored, protecting group for alcohols. Its unique electronic properties suggest a stability profile that could be advantageous in complex synthetic sequences requiring orthogonal protecting group strategies. The anticipated enhanced stability towards acidic conditions, coupled with susceptibility to standard debenzylation methods, makes the CDFB group a worthy candidate for investigation by the synthetic community. Further experimental studies are required to fully elucidate its reactivity and establish its practical utility in organic synthesis.
Application Notes and Protocols for O-alkylation of (4-Chloro-2,6-difluorophenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(4-Chloro-2,6-difluorophenyl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The O-alkylation of this alcohol to form ethers is a critical transformation for modifying its properties and biological activity. This document provides a detailed protocol for the O-alkylation of this compound, primarily based on the robust and widely applicable Williamson ether synthesis.[1][2] This method involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction with an alkyl halide.[1][3]
Key Reaction Principle: Williamson Ether Synthesis
The Williamson ether synthesis is a versatile method for preparing ethers and proceeds via an SN2 mechanism.[1] The reaction consists of two main steps:
-
Deprotonation: The alcohol is treated with a strong base to form a more nucleophilic alkoxide.
-
Nucleophilic Substitution: The resulting alkoxide attacks an alkyl halide (or other suitable electrophile with a good leaving group), displacing the halide and forming the ether linkage.
For the O-alkylation of this compound, the choice of a non-nucleophilic strong base is crucial to avoid potential side reactions, such as nucleophilic aromatic substitution on the electron-deficient aromatic ring, although the fluorine atoms are generally poor leaving groups in SNAr reactions unless under harsh conditions.[4] Sodium hydride (NaH) is a commonly used strong base for this purpose.[3]
Experimental Protocol
This protocol details a general procedure for the O-alkylation of this compound using an alkyl bromide as the alkylating agent.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl bromide (e.g., ethyl bromide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add a magnetic stir bar and anhydrous solvent (DMF or THF, 5-10 mL per mmol of alcohol) to a dry round-bottom flask.
-
Deprotonation: To the stirred solvent, carefully add sodium hydride (1.1 - 1.5 equivalents).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C.
-
Add the alkyl bromide (1.1 - 1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating may be necessary (e.g., 50-80 °C).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
The following table summarizes typical quantitative data for the O-alkylation reaction. Note that the optimal conditions may vary depending on the specific alkylating agent used.
| Parameter | Value | Notes |
| This compound | 1.0 equiv | Starting material |
| Sodium Hydride (NaH) | 1.2 equiv | Base for deprotonation |
| Alkyl Halide (R-X) | 1.2 equiv | Alkylating agent |
| Solvent | Anhydrous DMF or THF | Reaction medium |
| Deprotonation Temperature | 0 °C to Room Temperature | Formation of the alkoxide |
| Alkylation Temperature | 0 °C to 80 °C | Reaction temperature can be adjusted based on the reactivity of the alkyl halide |
| Reaction Time | 4 - 24 hours | Monitored by TLC |
| Typical Yield | 70 - 95% | Dependent on the substrate and reaction conditions |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the O-alkylation of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Key steps in the Williamson ether synthesis for O-alkylation.
References
Application Notes and Protocols for Pharmaceutical Intermediate Synthesis
Introduction
The synthesis of pharmaceutical intermediates is a critical stage in drug development and manufacturing. The efficiency, purity, and scalability of these synthetic routes directly impact the overall cost and environmental footprint of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for three key areas of innovation in pharmaceutical intermediate synthesis: Biocatalysis for Chiral Intermediates, Green Chemistry Approaches, and Continuous Flow Synthesis. These methodologies are designed to enhance stereoselectivity, improve sustainability, and increase process efficiency.
Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates
Biocatalysis has emerged as a powerful tool in pharmaceutical synthesis, offering high enantio- and regioselectivity under mild reaction conditions.[1][2][3][4] Enzymes can be utilized to produce single enantiomers of chiral intermediates, which is crucial for the safety and efficacy of many drugs.[2][3][4]
Application Note: Enzymatic Synthesis of an Intermediate for the Antiviral Drug Atazanavir
Atazanavir is an important antiviral agent used in the treatment of HIV. A key step in its synthesis involves the stereoselective reduction of a ketone intermediate to a specific chiral alcohol, (1S,2R)-3-((tert-butoxycarbonyl)amino)-1-chloro-4-phenylbutan-2-ol. Biocatalysis offers a highly efficient and selective method for this transformation.[1]
Logical Workflow for Atazanavir Intermediate Synthesis
Caption: Biocatalytic reduction of a ketone to a chiral alcohol intermediate for Atazanavir synthesis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone | [5] |
| Biocatalyst | Rhodococcus erythropolis SC 13845 cells | [1] |
| Reaction Yield | 95% | [1] |
| Diastereomeric Purity | 98.2% | [1] |
| Enantiomeric Excess | 99.4% | [1] |
Experimental Protocol: Bioreduction of (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone
-
Inoculum Preparation: Aseptically transfer a loopful of Rhodococcus erythropolis SC 13845 from a slant into a 250 mL flask containing 50 mL of sterile seed medium (e.g., nutrient broth). Incubate at 28°C on a rotary shaker at 200 rpm for 24-48 hours.
-
Fermentation and Biotransformation: In a 2 L fermenter, add 1 L of production medium. Inoculate with 5% (v/v) of the seed culture. Incubate at 28°C with agitation and aeration.
-
Substrate Addition: After 24 hours of fermentation, add the ketone substrate, (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone, to the fermentation broth to a final concentration of 10 g/L. The substrate should be dissolved in a minimal amount of a water-miscible solvent like ethanol before addition.
-
Reaction Monitoring: Monitor the progress of the reduction by taking periodic samples from the fermenter. Analyze the samples using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the substrate and the chiral alcohol product.
-
Product Isolation: Once the reaction is complete (typically after 48-72 hours), harvest the biomass by centrifugation. Extract the supernatant with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure (1S,2R)-3-((tert-butoxycarbonyl)amino)-1-chloro-4-phenylbutan-2-ol.
Green Chemistry in Pharmaceutical Intermediate Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes.[6][7] This is particularly important in the pharmaceutical industry, which traditionally has a high environmental footprint.[7][8] Key strategies include the use of greener solvents, catalysis, and maximizing atom economy.[6][7][9]
Application Note: A Greener Synthesis of a Neurokinin 1 (NK1) Receptor Antagonist Intermediate
Eli Lilly and Company developed a greener manufacturing process for an investigational NK1 receptor antagonist, LY686017. A key improvement was the chemoselective nucleophilic aromatic substitution to produce a key intermediate with high enantiomeric excess, significantly reducing the environmental impact compared to the original route.[9]
Workflow for Green Synthesis of LY686017 Intermediate
Caption: Green chemistry approach for the synthesis of a key intermediate for an NK1 receptor antagonist.
Quantitative Data Summary
| Parameter | Original Route | Green Chemistry Route | Reference |
| E-Factor (kg waste/kg product) | ~912 | 146 | [9] |
| Overall Yield | Not specified | 89% | [9] |
| API Purity | Not specified | 99.5% | [9] |
| Enantiomeric Excess of Intermediate | Not specified | >99% | [9] |
Experimental Protocol: General Principles of the Greener Nucleophilic Aromatic Substitution
While the specific proprietary details of the LY686017 synthesis are not fully disclosed, the following protocol outlines the general principles for a greener nucleophilic aromatic substitution reaction.
-
Solvent Selection: Choose a green solvent with a good safety profile and low environmental impact. For example, a recyclable solvent like 2-methyltetrahydrofuran (2-MeTHF) could be used instead of chlorinated solvents.
-
Reaction Setup: In a temperature-controlled reactor, dissolve the aromatic substrate and the nucleophile in the chosen green solvent.
-
Catalyst (if applicable): If the reaction requires a catalyst, select a highly efficient one that can be used in low loadings and is easily separable and recyclable. Phase-transfer catalysts are often a good choice for these types of reactions.
-
Reaction Conditions: Optimize the reaction temperature and time to maximize conversion and minimize byproduct formation. The aim is to use the mildest conditions possible.
-
Work-up and Purification: Design a work-up procedure that minimizes the use of aqueous washes and extractions. For instance, direct crystallization of the product from the reaction mixture can significantly reduce solvent waste. If chromatography is necessary, utilize techniques like supercritical fluid chromatography (SFC) which uses CO2 as the mobile phase.
-
Solvent Recycling: Implement a solvent recovery and recycling system to reduce the overall solvent consumption of the process.[6][9]
Continuous Flow Chemistry for Pharmaceutical Intermediate Synthesis
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation.[10][11][12][13] This technology is increasingly being adopted for the synthesis of APIs and their intermediates.[10][13]
Application Note: Continuous Flow Synthesis of an Intermediate for the Antiviral Drug Tecovirimat
Tecovirimat is an antiviral drug for the treatment of orthopoxvirus infections. A key challenge in its synthesis is the formation of maleimide intermediates, which traditionally requires high temperatures. An organocatalytic Mumm rearrangement at room temperature in a continuous flow setup offers a milder and more efficient alternative.[14]
Workflow for Continuous Flow Synthesis of Tecovirimat Intermediate
Caption: Continuous flow synthesis of a tecovirimat intermediate via an organocatalytic Mumm rearrangement.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | p-trifluoromethylbenzohydrazide derived isomaleimide | [14] |
| Catalysts | Imidazole (10 mol%) and N-hydroxysuccinimide (10 mol%) | [14] |
| Overall Yield (2 steps) | 71% | [14] |
| Temperature | Room Temperature | [14] |
| Residence Time | Optimized for the specific flow reactor setup | [14] |
Experimental Protocol: Continuous Flow Organocatalytic Mumm Rearrangement
-
Reagent Preparation: Prepare a stock solution of the isomaleimide precursor in a suitable solvent (e.g., acetonitrile). In a separate vial, prepare a stock solution of the organocatalysts, imidazole and N-hydroxysuccinimide, in the same solvent.
-
Flow System Setup: Assemble a continuous flow system consisting of syringe pumps, a T-mixer, a microreactor (e.g., a PFA tubing of a defined length and internal diameter), and a collection vessel. The microreactor should be maintained at room temperature.
-
Pumping and Mixing: Use the syringe pumps to deliver the isomaleimide precursor solution and the catalyst solution at specific flow rates into the T-mixer to ensure efficient mixing.
-
Reaction in Microreactor: The mixed solution flows through the microreactor where the Mumm rearrangement takes place. The residence time in the reactor is controlled by the total flow rate and the reactor volume.
-
Product Collection: The output from the microreactor is collected in a vessel.
-
Analysis and Purification: The collected solution is analyzed by HPLC or NMR to determine the conversion and yield. The solvent is then removed under reduced pressure, and the resulting maleimide intermediate is purified, for example, by crystallization or column chromatography.
The application of biocatalysis, green chemistry principles, and continuous flow technology represents a significant advancement in the synthesis of pharmaceutical intermediates. These methodologies not only lead to more efficient and cost-effective processes but also contribute to a more sustainable pharmaceutical industry. The protocols and data presented here provide a foundation for researchers and drug development professionals to implement these advanced techniques in their own work.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceutica...: Ingenta Connect [ingentaconnect.com]
- 5. Efficient synthesis of an antiviral drug intermediate using an enhanced short-chain dehydrogenase in an aqueous-organic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Green Chemistry in EU Shapes Pharmaceutical Intermediates [worldpharmatoday.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 4-Chloro-2,6-difluorobenzyl Alcohol in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
While direct applications of 4-chloro-2,6-difluorobenzyl alcohol in commercially available agrochemicals are not extensively documented in current literature, its structural motifs are present in a significant class of insecticides known as benzoylureas. This document provides detailed application notes and protocols for the synthesis and evaluation of benzoylurea insecticides, a class of compounds for which 4-chloro-2,6-difluorobenzyl alcohol serves as a key potential precursor. The methodologies described are based on established synthetic routes for analogous compounds and are intended to guide researchers in the potential utilization of this and similar fluorinated building blocks in the discovery of novel agrochemicals.
Introduction to Benzoylurea Insecticides
Benzoylurea insecticides are a class of insect growth regulators (IGRs) that interfere with the synthesis of chitin, a crucial component of the insect exoskeleton.[1] This mode of action leads to abnormal molting and ultimately the death of the insect larvae.[1] A key structural feature of many potent benzoylurea insecticides is the presence of a 2,6-difluorobenzoyl moiety, which can be synthesized from precursors such as 2,6-difluorobenzaldehyde or its derivatives. The introduction of a chlorine atom at the 4-position of this ring, as in the case of 4-chloro-2,6-difluorobenzyl alcohol, is a common strategy in agrochemical design to modulate the compound's biological activity, metabolic stability, and environmental persistence.
Synthetic Pathways to Benzoylurea Insecticides
The general synthetic route to benzoylurea insecticides involves the reaction of a substituted benzoyl isocyanate with a substituted aniline. The 4-chloro-2,6-difluorobenzyl alcohol can be a versatile starting material for the synthesis of the required 4-chloro-2,6-difluorobenzoyl isocyanate intermediate.
Experimental Protocol 1: Synthesis of a Representative Benzoylurea Insecticide
This protocol outlines a potential multi-step synthesis of a novel benzoylurea insecticide starting from 4-chloro-2,6-difluorobenzyl alcohol.
Step 1: Oxidation of 4-Chloro-2,6-difluorobenzyl Alcohol to 4-Chloro-2,6-difluorobenzaldehyde
-
To a stirred solution of 4-chloro-2,6-difluorobenzyl alcohol (1 eq.) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-chloro-2,6-difluorobenzaldehyde, which can be purified by column chromatography.
Step 2: Oxidation of 4-Chloro-2,6-difluorobenzaldehyde to 4-Chloro-2,6-difluorobenzoic Acid
-
Dissolve the 4-chloro-2,6-difluorobenzaldehyde (1 eq.) in acetone.
-
Cool the solution to 0 °C in an ice bath and add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 4-chloro-2,6-difluorobenzoic acid.
Step 3: Synthesis of 4-Chloro-2,6-difluorobenzoyl Chloride
-
Reflux a mixture of 4-chloro-2,6-difluorobenzoic acid (1 eq.) and thionyl chloride (2 eq.) for 2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chloro-2,6-difluorobenzoyl chloride, which can be used in the next step without further purification.
Step 4: Synthesis of 4-Chloro-2,6-difluorobenzoyl Isocyanate
-
Dissolve the 4-chloro-2,6-difluorobenzoyl chloride (1 eq.) in a dry, inert solvent such as toluene.
-
Add sodium cyanate (1.2 eq.) and a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Cool the reaction mixture and filter to remove the sodium chloride byproduct. The resulting solution containing the 4-chloro-2,6-difluorobenzoyl isocyanate can be used directly in the next step.
Step 5: Synthesis of the Final Benzoylurea Insecticide
-
To the solution of 4-chloro-2,6-difluorobenzoyl isocyanate (1 eq.) from the previous step, add a solution of a substituted aniline (e.g., 4-chloroaniline) (1 eq.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours. The product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final benzoylurea insecticide.
Mode of Action: Chitin Synthesis Inhibition
Benzoylurea insecticides act by inhibiting the synthesis of chitin, a polysaccharide that is a primary component of the insect's exoskeleton. This inhibition disrupts the molting process, particularly in larval stages, leading to a failure to form a new, functional cuticle.
Quantitative Data for a Representative Benzoylurea Insecticide (Diflubenzuron)
The following table summarizes key quantitative data for Diflubenzuron, a well-studied benzoylurea insecticide that shares the 2,6-difluorobenzoyl moiety. This data provides a benchmark for the potential activity of novel analogs.
| Parameter | Value | Species | Reference |
| Acute Oral LD50 | >4640 mg/kg | Rat | [1] |
| Acute Dermal LD50 | >10,000 mg/kg | Rabbit | [1] |
| LC50 (96h) | >150 mg/L | Rainbow Trout | [1] |
| Efficacy (LC50) | 0.001-0.01 mg/L | Mosquito Larvae | [1] |
| Efficacy (LC50) | 0.1-1.0 mg/L | Gypsy Moth Larvae | [1] |
Conclusion
While 4-chloro-2,6-difluorobenzyl alcohol is not currently a direct precursor to a major commercial agrochemical, its structure represents a valuable building block for the synthesis of potent benzoylurea insecticides. The protocols and data presented here provide a framework for researchers to explore the synthesis and biological activity of novel agrochemicals based on this and similar fluorinated scaffolds. The unique properties conferred by fluorine and chlorine substitution make this an area of ongoing interest in the development of next-generation crop protection agents.
References
Application Notes and Protocols: Oxidation of (4-Chloro-2,6-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the controlled oxidation of (4-Chloro-2,6-difluorophenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The selective oxidation of the primary alcohol to either the corresponding aldehyde (4-Chloro-2,6-difluorobenzaldehyde) or carboxylic acid (4-Chloro-2,6-difluorobenzoic acid) is a critical transformation in the development of new chemical entities. The protocols herein describe the use of common and selective oxidizing agents to achieve these transformations with high efficiency.
Introduction
This compound is a versatile building block in medicinal chemistry. Its oxidation products, the aldehyde and the carboxylic acid, serve as precursors for a wide range of more complex molecules. The choice of oxidizing agent is crucial for achieving the desired product selectively. Mild oxidizing agents will typically yield the aldehyde, while stronger oxidizing agents will lead to the formation of the carboxylic acid. This document outlines protocols for both transformations.
Chemical Transformation Pathways
The oxidation of this compound can be directed to selectively yield either the aldehyde or the carboxylic acid by choosing the appropriate oxidizing agent and reaction conditions.
Caption: Oxidation pathways of this compound.
Data Presentation: Summary of Oxidation Reactions
The following table summarizes the expected outcomes for the oxidation of this compound with different oxidizing agents. Please note that yields are representative and may vary based on reaction scale and optimization.
| Oxidizing Agent | Product | Typical Yield (%) | Reaction Time (h) | Solvent |
| Pyridinium Chlorochromate (PCC) | 4-Chloro-2,6-difluorobenzaldehyde | 85-95 | 1-3 | Dichloromethane (DCM) |
| Activated Manganese Dioxide (MnO₂) | 4-Chloro-2,6-difluorobenzaldehyde | 70-90 | 12-48 | Dichloromethane (DCM) or Chloroform |
| Potassium Permanganate (KMnO₄) | 4-Chloro-2,6-difluorobenzoic acid | 75-90 | 2-6 | Acetone/Water |
| TEMPO/NaOCl/NaClO₂ | 4-Chloro-2,6-difluorobenzoic acid | 90-98 | 1-2 | Dichloromethane/Water |
Experimental Protocols
Protocol 1: Selective Oxidation to 4-Chloro-2,6-difluorobenzaldehyde using Pyridinium Chlorochromate (PCC)
This protocol describes the selective oxidation of the primary alcohol to the aldehyde using the mild oxidizing agent PCC.[1]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Celite®
-
Diethyl ether
Procedure:
-
To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of Celite® and silica gel to remove the chromium byproducts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-Chloro-2,6-difluorobenzaldehyde.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Experimental Workflow:
Caption: Workflow for PCC oxidation.
Protocol 2: Selective Oxidation to 4-Chloro-2,6-difluorobenzaldehyde using Activated Manganese Dioxide (MnO₂)
This protocol employs activated manganese dioxide, a mild and selective heterogeneous oxidizing agent for benzylic alcohols.[2]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in dichloromethane (DCM) or chloroform in a round-bottom flask, add activated manganese dioxide (5-10 equivalents by weight).
-
Stir the suspension vigorously at room temperature. The reaction is typically slow and may require 12-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the filter cake thoroughly with DCM.
-
Combine the filtrates and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-Chloro-2,6-difluorobenzaldehyde.
-
Purify the product by column chromatography if necessary.
Protocol 3: Oxidation to 4-Chloro-2,6-difluorobenzoic Acid using Potassium Permanganate (KMnO₄)
This protocol utilizes a strong oxidizing agent, potassium permanganate, to convert the primary alcohol directly to the carboxylic acid.[3][4]
Materials:
-
This compound
-
Potassium Permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of acetone and water in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.
-
Slowly add potassium permanganate (KMnO₄) (2.0-3.0 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture to pH 2-3 with hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude 4-Chloro-2,6-difluorobenzoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.
Protocol 4: Efficient Oxidation to 4-Chloro-2,6-difluorobenzoic Acid using TEMPO/NaOCl/NaClO₂
This modern and highly efficient protocol uses a catalytic amount of TEMPO with stoichiometric co-oxidants to achieve a clean oxidation to the carboxylic acid.[1]
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl, bleach)
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
tert-Butanol (t-BuOH)
-
2-Methyl-2-butene
-
Dichloromethane (DCM)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DCM.
-
Add an aqueous solution of sodium dihydrogen phosphate.
-
Add TEMPO (0.01-0.05 equivalents) to the biphasic mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add sodium hypochlorite (NaOCl) solution (1.1 equivalents) dropwise while stirring vigorously.
-
After the initial oxidation to the aldehyde is complete (monitor by TLC, typically <1 hour), add a solution of sodium chlorite (NaClO₂) (1.5 equivalents) and 2-methyl-2-butene in t-butanol/water.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours until the aldehyde is fully converted to the carboxylic acid (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-Chloro-2,6-difluorobenzoic acid by recrystallization.
Logical Relationship of Reagents in TEMPO-catalyzed Oxidation:
Caption: Reagent roles in TEMPO oxidation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
PCC is a suspected carcinogen and should be handled with extreme care.
-
Potassium permanganate is a strong oxidizer and can react violently with organic materials.
-
Reactions involving bleach (NaOCl) can generate chlorine gas, especially under acidic conditions.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 4. 4-CHLORO-2,6-DIFLUOROBENZOIC ACID | 196194-58-8 [chemicalbook.com]
Application Notes and Protocols in Difluorocarbene Chemistry for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Difluorocarbene (:CF₂) is a highly versatile and reactive intermediate that has become an indispensable tool in modern organic synthesis, particularly for the introduction of fluorine-containing motifs into organic molecules. The unique electronic properties of the difluoromethylene (-CF₂-) and difluoromethyl (-CF₂H) groups, such as their ability to act as bioisosteres for ether linkages or hydroxyl groups, respectively, have made them highly sought after in the design of novel pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides detailed application notes and experimental protocols for key transformations utilizing difluorocarbene, enabling researchers to effectively incorporate this powerful synthetic methodology into their work.
Application Note 1: O-Difluoromethylation of Phenols
The difluoromethoxy (-OCF₂H) group is a prevalent structural motif in numerous marketed drugs, where it often enhances metabolic stability, lipophilicity, and binding affinity.[2] The direct O-difluoromethylation of phenols using a difluorocarbene precursor is a common and effective strategy for the synthesis of aryl difluoromethyl ethers.
A variety of reagents can be used to generate difluorocarbene for this transformation, including the Ruppert-Prakash reagent (TMSCF₃), (bromodifluoromethyl)trimethylsilane (TMSCF₂Br), and sodium chlorodifluoroacetate (ClCF₂COONa).[2][3] The choice of reagent and conditions can be tailored to the specific substrate and desired scale.
General Reaction Scheme:
Quantitative Data for O-Difluoromethylation of Phenols
| Entry | Phenol Substrate | :CF₂ Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | ClCF₂COONa | Cs₂CO₃ | DMF/H₂O | 100 | 2 | 94 | [3][4] |
| 2 | 4-Bromophenol | CHF₃ | KOH | Dioxane/H₂O | 65 | 4 | 85 | [5] |
| 3 | Phenol | TMSCF₂Br | KOH (aq) | CH₂Cl₂ | RT | 0.5 | 95 | [6] |
| 4 | 2-Naphthol | TMSCF₂Br | KOH (aq) | CH₂Cl₂ | RT | 0.5 | 98 | [6] |
Experimental Protocol: O-Difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one using Sodium Chlorodifluoroacetate.[3][4]
Materials:
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one
-
Cesium carbonate (Cs₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF₂COONa)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Procedure:
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol, 1.00 equiv) and cesium carbonate (8.60 g, 26.4 mmol, 1.50 equiv).
-
Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times.
-
Add anhydrous DMF (27 mL) and deionized water (3.2 mL) to the flask via syringe and begin stirring.
-
Degas the solution with a subsurface stream of nitrogen for 1 hour.
-
After degassing, remove the septum and add sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol, 2.80 equiv) in one portion under a positive flow of nitrogen.
-
Equip the flask with an air condenser and heat the reaction mixture to 100 °C in a preheated oil bath.
-
Stir the reaction at 100 °C for 2 hours. Monitor the reaction progress by TLC (Mobile phase: 3:1 Hexanes/EtOAc; Starting material Rf = 0.3, Product Rf = 0.5).
-
After completion, cool the reaction mixture to room temperature and dilute with 1 M HCl (50 mL) and ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one as a yellow oil (3.66 g, 94% yield).
Diagram of the O-Difluoromethylation Workflow
Caption: Workflow for the O-difluoromethylation of phenols.
Application Note 2: gem-Difluorocyclopropanation of Alkenes
gem-Difluorocyclopropanes are valuable building blocks in organic synthesis and medicinal chemistry due to their unique conformational properties and their ability to serve as precursors to other fluorinated compounds.[7] The [2+1] cycloaddition of difluorocarbene with alkenes is the most direct method for their synthesis. The Ruppert-Prakash reagent (TMSCF₃) is a widely used and effective precursor for generating difluorocarbene for this purpose, often activated by a catalytic amount of a fluoride or iodide source.[8][9]
General Reaction Scheme:
Quantitative Data for gem-Difluorocyclopropanation of Alkenes
| Entry | Alkene Substrate | :CF₂ Precursor | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | TMSCF₃ | NaI | THF | 65 | 12 | 85 | [9] |
| 2 | α-Methylstyrene | TMSCF₃ | TBAT | THF | -50 to 25 | 12 | 81 | [8] |
| 3 | 1-Octene | TMSCF₃ | NaI | THF | 65 | 12 | 72 | [9] |
| 4 | Cyclohexene | TMSCF₃ | NaI | THF | 65 | 12 | 78 | [9] |
TBAT = tetrabutylammonium triphenyldifluorosilicate
Experimental Protocol: gem-Difluorocyclopropanation of Styrene using TMSCF₃ and NaI.[9]
Materials:
-
Styrene
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)
-
Sodium iodide (NaI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add sodium iodide (15 mg, 0.1 mmol, 0.2 equiv).
-
Seal the tube with a septum, and evacuate and backfill with nitrogen three times.
-
Add anhydrous THF (2 mL) and styrene (52 mg, 0.5 mmol, 1.0 equiv) via syringe.
-
Add TMSCF₃ (178 mg, 1.25 mmol, 2.5 equiv) via syringe.
-
Place the sealed reaction tube in a preheated oil bath at 65 °C and stir for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate (5 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure (caution: the product is volatile).
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford (1,1-difluorocyclopropane-1,2-diyl)dibenzene as a colorless oil (91 mg, 85% yield).
Diagram of the Difluorocyclopropanation Logical Pathway
Caption: Generation and cycloaddition of difluorocarbene.
Application Note 3: Synthesis of gem-Difluoroolefins from Diazo Compounds
gem-Difluoroolefins are important structural motifs in medicinal chemistry and serve as versatile intermediates in organic synthesis.[10] A powerful method for their synthesis involves the cross-coupling of difluorocarbene with a carbene generated from a diazo compound. This transformation can be achieved under either copper-catalyzed or metal-free conditions, depending on the nature of the diazo compound.[10][11]
General Reaction Scheme:
Quantitative Data for gem-Difluoroolefination of Diazo Compounds
| Entry | Diazo Compound | :CF₂ Precursor | Catalyst/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Ethyl 2-diazo-2-phenylacetate | PDFA | CuBr (10 mol%) | Toluene/DCE | 90 | 10 min | 82 | [10] |
| 2 | (Diazomethyl)benzene | TMSCF₂Br | Metal-free | THF | 60 | 0.5 h | 85 | |
| 3 | Diphenyldiazomethane | PDFA | Metal-free | THF | 70 | 35 min | 92 | [10] |
| 4 | Ethyl 2-diazoacetate | TMSCF₃ | Metal-free | THF | 60 | 0.5 h | 78 |
PDFA = Difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻)
Experimental Protocol: Copper-Catalyzed Synthesis of Ethyl 2,2-difluoro-3-phenylacrylate.[10]
Materials:
-
Ethyl 2-diazo-2-phenylacetate
-
Difluoromethylene phosphobetaine (PDFA)
-
Copper(I) bromide (CuBr)
-
Anhydrous Toluene
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Nitrogen gas (N₂)
Procedure:
-
To a flame-dried Schlenk tube, add CuBr (7.2 mg, 0.05 mmol, 10 mol%).
-
Seal the tube, and evacuate and backfill with nitrogen three times.
-
Add a solution of ethyl 2-diazo-2-phenylacetate (95 mg, 0.5 mmol, 1.0 equiv) in anhydrous toluene (1 mL) and anhydrous DCE (1 mL).
-
Add PDFA (211 mg, 0.65 mmol, 1.3 equiv) to the mixture.
-
Seal the tube tightly and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 10 minutes.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a short pad of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to afford ethyl 2,2-difluoro-3-phenylacrylate as a colorless oil (87 mg, 82% yield).
Diagram of the gem-Difluoroolefination Mechanism
Caption: Proposed pathway for gem-difluoroolefination.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. sioc.ac.cn [sioc.ac.cn]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. researchgate.net [researchgate.net]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. sioc.ac.cn [sioc.ac.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. library.plu.edu [library.plu.edu]
- 11. gem-Difluoroolefination of Diazo Compounds with TMSCF3 or TMSCF2Br: Transition-Metal-Free Cross-Coupling of Two Carbene Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Compounds with the 4-Chloro-2,6-Difluorophenyl Moiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of pharmaceutical compounds containing the 4-chloro-2,6-difluorophenyl moiety. This structural motif is present in several modern therapeutic agents, making robust and reliable analytical methods essential for drug development, quality control, and pharmacokinetic studies. The following sections detail validated methods for the quantification of two such compounds, Delafloxacin and Belzutifan, utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction to the 4-Chloro-2,6-Difluorophenyl Moiety
The 4-chloro-2,6-difluorophenyl group is a key pharmacophore in a number of recently developed drugs. Its electronic properties, arising from the electron-withdrawing nature of the halogen atoms, can significantly influence the pharmacological activity and pharmacokinetic profile of a molecule. Accurate quantification of active pharmaceutical ingredients (APIs) containing this moiety is critical for ensuring their safety and efficacy.
Application Note 1: Quantitative Analysis of Delafloxacin
Compound: Delafloxacin IUPAC Name: 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Therapeutic Class: Fluoroquinolone antibiotic
Delafloxacin is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its quantitative determination is crucial for clinical pharmacokinetic monitoring and quality control of pharmaceutical formulations.
Analytical Methods and Quantitative Data
Several methods have been validated for the quantification of Delafloxacin in various matrices. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) are the most common techniques.[2][3][4]
| Parameter | HPLC-Fluorescence[4] | UPLC-MS/MS[2] | UPLC-MS/MS[5] |
| Matrix | Human Plasma | Rat Plasma | Human Plasma |
| Linearity Range | 0.1 - 2.5 µg/mL | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | Not Specified | Not Specified |
| Lower Limit of Detection (LLOD) | 0.05 µg/mL | Not Specified | Not Specified |
| Accuracy (% Recovery) | <11% | Within acceptable ranges | 92.5 - 109.0% |
| Precision (%RSD) | <11% | Within acceptable ranges | ≤11.23% |
Experimental Protocols
This protocol describes a sensitive and selective method for the quantification of Delafloxacin in rat plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a volume of plasma, add an internal standard (e.g., Rivaroxaban).
-
Perform liquid-liquid extraction using ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18.[2]
-
Mobile Phase: Acetonitrile (containing 0.1% formic acid) and 10 mM ammonium acetate (60:40, v/v).[2]
-
Flow Rate: 300 µL/min.[2]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions:
This method offers a robust alternative to mass spectrometry for the quantification of Delafloxacin.
1. Sample Preparation:
-
Protein precipitation followed by centrifugation.
-
Collection of the supernatant for injection.
2. Chromatographic Conditions:
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: 0.05% trifluoroacetic acid in water and acetonitrile (52:48, v/v).[4]
-
Detection: Fluorescence detector with excitation at 405 nm and emission at 450 nm.[4]
Experimental Workflow
Application Note 2: Quantitative Analysis of Belzutifan
Compound: Belzutifan IUPAC Name: (S)-3-((1,2-dihydroxy-1-methyl-2-(methylsulfonyl)propyl)amino)-5-fluoro-4-((2-fluoro-4-chlorophenyl)amino)pyridine-2-carbonitrile Therapeutic Class: Hypoxia-inducible factor-2α (HIF-2α) inhibitor
Belzutifan is an anticancer agent used in the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma.[6] The quantification of Belzutifan in biological matrices is essential for pharmacokinetic and therapeutic drug monitoring.
Analytical Methods and Quantitative Data
LC-MS/MS and HPLC-UV are the primary methods for the quantitative analysis of Belzutifan.
| Parameter | LC-MS/MS[7] | HPLC-UV[8] |
| Matrix | Rat Plasma | Human Plasma |
| Linearity Range | 5 - 100 ng/mL | 0.75 - 3 µg/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.075 µg/mL |
| Accuracy (% Recovery) | 95.0 - 97.98% | 98.56 - 100.11% |
| Precision (%RSD) | Within accepted limits | Within accepted limits |
Experimental Protocols
This protocol details a validated LC-MS/MS method for Belzutifan quantification.
1. Sample Preparation (Protein Precipitation):
-
To plasma samples, add an internal standard (e.g., Apalutamide).
-
Precipitate proteins using a suitable organic solvent.
-
Centrifuge and collect the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: Symmetry shield (150 × 4.6 mm, 3.5 μm).[7]
-
Mobile Phase: Acetonitrile and buffer (30:70, v/v).[7]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Not specified, likely ESI+.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions:
A simple and robust HPLC-UV method for the determination of Belzutifan.
1. Sample Preparation:
-
Protein precipitation with an organic solvent.
-
Centrifugation and injection of the supernatant.
2. Chromatographic Conditions:
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: Acetonitrile and buffer (60:40, v/v).[9]
-
Flow Rate: 1 mL/min.[8]
-
Detection: UV detector at a specified wavelength.
Signaling Pathway Context
Belzutifan acts by inhibiting the hypoxia-inducible factor-2α (HIF-2α), a key transcription factor in cellular response to hypoxia. This pathway is often dysregulated in certain cancers.
Conclusion
The application notes and protocols provided herein offer a comprehensive guide for the quantitative analysis of compounds containing the 4-chloro-2,6-difluorophenyl moiety, with a focus on Delafloxacin and Belzutifan. The detailed methodologies for HPLC and LC-MS/MS, along with the summarized quantitative data, will serve as a valuable resource for researchers and professionals in the pharmaceutical industry. Adherence to these validated methods will ensure the generation of accurate and reliable data, crucial for the advancement of drug development and clinical applications.
References
- 1. Analysis of Pooled Phase III Efficacy Data for Delafloxacin in Acute Bacterial Skin and Skin Structure Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a novel UPLC-MS/MS method for quantification of delafloxacin in plasma and aqueous humour for pharmacokinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Determination of Delafloxacin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. A novel liquid chromatography-fluorescence method for the determination of delafloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Belzutifan in Biological Samples: LC-MS/MS Method Validation and Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. abap.co.in [abap.co.in]
Application Note: High-Throughput Analysis of Fluorinated Compounds by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated compounds are of significant interest across various scientific disciplines, from environmental science to pharmaceutical development. In the pharmaceutical industry, the introduction of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. In environmental analysis, the focus is often on the detection and quantification of persistent organic pollutants such as per- and polyfluoroalkyl substances (PFAS). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of these compounds due to its high sensitivity, selectivity, and wide applicability.[1] This application note provides detailed protocols and quantitative data for the analysis of both environmental and pharmaceutical fluorinated compounds.
Challenges in Fluorinated Compound Analysis
The unique physicochemical properties of fluorinated compounds present several analytical challenges. Their high electronegativity and the strength of the carbon-fluorine bond contribute to their persistence and potential for bioaccumulation.[1] A significant challenge in LC-MS/MS analysis is background contamination, as many components of the analytical system itself, such as PTFE tubing, can leach fluorinated compounds, leading to elevated background noise. Therefore, the use of PFAS-free LC components is often recommended.
Experimental Protocols
Protocol 1: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Water Samples
This protocol is suitable for the analysis of a wide range of PFAS in drinking water, surface water, and wastewater.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 250-500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove potential interferences.
-
Elution: Elute the retained PFAS with 5 mL of 0.1% ammonium hydroxide in methanol into a polypropylene tube.
-
Evaporation and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used. For enhanced retention of shorter-chain PFAS, specialized columns can be employed.
-
Mobile Phase A: 20 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient starts at 10% B, increases to 95% B over 15 minutes, holds for 5 minutes, and then re-equilibrates at 10% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimized nebulizer gas, heating gas, and drying gas flow rates, as well as interface and desolvation line temperatures, are crucial for optimal sensitivity.[2]
-
Protocol 2: Analysis of Fluorinated Pharmaceuticals in Human Plasma
This protocol provides a general procedure for the quantification of fluorinated active pharmaceutical ingredients (APIs) in a biological matrix. Specific examples for Sitagliptin, Voriconazole, Gefitinib, and Apalutamide are detailed in the quantitative data tables.
Sample Preparation: Protein Precipitation
-
Sample Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (typically a stable isotope-labeled version of the analyte).
-
Precipitation: Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A generic gradient can start at 5% B, ramp up to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI in positive or negative mode, depending on the analyte.
-
Scan Type: MRM.
-
Key Parameters: Compound-specific optimization of precursor and product ions, collision energy, and other source parameters is essential for achieving the desired sensitivity and specificity.
-
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS methods for representative fluorinated compounds.
Table 1: Quantitative Data for PFAS Analysis in Water
| Analyte | Linearity Range (ng/L) | LLOQ (ng/L) | Recovery (%) | Precision (%RSD) |
| PFOA | 5 - 200 | 0.6 - 5.4 | 84 - 113 | < 15 |
| PFOS | 5 - 200 | 0.6 - 5.4 | 84 - 113 | < 15 |
| PFHxS | 5 - 200 | 0.6 - 5.4 | 84 - 113 | < 15 |
| GenX | 5 - 200 | 0.6 - 5.4 | 84 - 113 | < 15 |
Data compiled from representative studies and application notes.[3]
Table 2: Quantitative Data for Fluorinated Pharmaceutical Analysis in Human Plasma
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Accuracy (%) | Precision (%RSD) |
| Sitagliptin | 5 - 1000 | 5 | >71.1 | 95.7 - 105.9 | < 9.9 |
| Voriconazole | 1 - 1000 | 1 | >85 | Within ±15 | < 15 |
| Gefitinib | 0.5 - 1000 | 0.5 | >85 | Within ±15 | < 15 |
| Apalutamide | 300 - 12000 | 300 | >93 | 95.7 - 102.5 | < 4.2 |
Data compiled from various bioanalytical method validation studies.[1][2][3][4][5][6][7][8]
Visualizations
Figure 1. Experimental workflow for PFAS analysis in water.
Figure 2. Workflow for fluorinated pharmaceutical analysis in plasma.
Figure 3. Key aspects of fluorinated compound analysis by LC-MS/MS.
Conclusion
LC-MS/MS is a powerful and versatile technique for the quantitative analysis of a diverse range of fluorinated compounds. The high sensitivity and selectivity of this method allow for the reliable determination of these compounds at low concentrations in complex matrices. Careful consideration of sample preparation and chromatographic conditions, along with strategies to mitigate background contamination, are essential for developing robust and accurate analytical methods. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals working with fluorinated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. [Quantification of sitagliptin in human plasma and urine by LC-MS/MS method and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. ijcrr.com [ijcrr.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Method Development and Validation for the Analysis of Apalutamide in Human Plasma by LC–MS/MS | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (4-Chloro-2,6-difluorophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (4-Chloro-2,6-difluorophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on typical synthetic routes, which often involve the reduction of a corresponding benzoyl chloride or benzaldehyde, or the Grignard reaction of a brominated precursor, the primary impurities may include:
-
Unreacted Starting Materials: Such as 4-chloro-2,6-difluorobenzaldehyde or 1-bromo-4-chloro-2,6-difluorobenzene.
-
Over-reduction Products: For example, 1-chloro-3,5-difluorobenzene, if the benzylic alcohol is further reduced.
-
Byproducts from Side Reactions: This can include dimers or products from the reaction with quenching agents.
-
Residual Solvents and Reagents: Such as tetrahydrofuran (THF), diethyl ether, or reducing agents and their salts.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most effective and commonly used purification techniques for this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q3: How can I monitor the purity of this compound during purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the desired product from its impurities. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.
Q4: My purified this compound appears as an oil instead of a solid. What should I do?
A4: "Oiling out" can occur if the compound is impure or if the cooling during recrystallization is too rapid. First, ensure the purity is reasonable by TLC. If significant impurities are present, an additional purification step like column chromatography may be necessary. If the compound is relatively pure, try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent (anti-solvent) at a slightly elevated temperature to induce crystallization. Slow cooling is crucial.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and cool again.- Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
| The compound "oils out" instead of forming crystals. | - The cooling process is too rapid.- The presence of significant impurities lowers the melting point.- The chosen solvent is not ideal. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.- Consider a preliminary purification by column chromatography.- Perform a solvent screen to find a more suitable solvent or solvent pair. |
| Low recovery of the purified product. | - The compound has high solubility in the solvent even at low temperatures.- Too much solvent was used for washing the crystals. | - Select a solvent in which the compound has lower solubility at cold temperatures.- Minimize the volume of cold solvent used for washing the crystals.- Cool the filtrate in an ice bath to see if more product crystallizes. |
| Crystals are colored or appear impure. | - Incomplete removal of colored impurities.- Co-crystallization of impurities. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization. |
Flash Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Overloading the column with crude material. | - Optimize the solvent system using TLC to achieve a good separation of spots (Rf of the desired compound should be around 0.2-0.4).- Repack the column carefully, ensuring a level and compact bed of silica gel.- Use an appropriate amount of silica gel relative to the crude material (typically a 30:1 to 100:1 ratio by weight). |
| The compound is not eluting from the column. | - The eluent is not polar enough.- The compound may be degrading on the silica gel. | - Gradually increase the polarity of the eluent.- Test the stability of your compound on a silica TLC plate before running a column. If it degrades, consider using a different stationary phase like alumina or a deactivated silica gel.[1] |
| The compound elutes too quickly (with the solvent front). | - The eluent is too polar. | - Start with a less polar solvent system. |
| Streaking or tailing of the product band. | - The sample was not loaded in a concentrated band.- The compound is interacting strongly with the stationary phase. | - Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent for loading. Consider "dry loading" by adsorbing the crude material onto a small amount of silica gel before adding it to the column.[2]- Adding a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) can sometimes improve peak shape. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent or solvent system should be determined by small-scale solubility tests.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude material in various solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol, and mixtures thereof) at room and elevated temperatures.
-
A good single solvent will dissolve the compound when hot but not when cold.
-
For a two-solvent system, one solvent should readily dissolve the compound (good solvent), while the other should be a poor solvent in which the compound is insoluble (anti-solvent).[3]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the "good" solvent) while stirring until the solid is completely dissolved.
3. Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal was used, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
If using a two-solvent system, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the good solvent to redissolve the precipitate before cooling.[3]
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general method for purifying this compound using flash column chromatography.
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
-
The ideal eluent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
2. Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed without air bubbles.
-
Add another thin layer of sand on top of the silica gel.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude material in a volatile solvent, add a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and carefully add this powder to the top of the packed column.[2]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
5. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Potential Impurities in Crude this compound
| Impurity | Potential Origin | Relative Polarity | Suggested Purification Strategy |
| 4-Chloro-2,6-difluorobenzaldehyde | Incomplete reduction of the aldehyde | More polar than the corresponding alkane, but less polar than the alcohol | Column chromatography, recrystallization |
| 1-Bromo-4-chloro-2,6-difluorobenzene | Unreacted starting material in a Grignard synthesis | Less polar than the alcohol | Column chromatography |
| 1-Chloro-3,5-difluorobenzene | Over-reduction of the alcohol | Much less polar than the alcohol | Column chromatography |
| Dimeric byproducts | Side reactions during synthesis | Varies, but likely less polar than the alcohol | Column chromatography, recrystallization |
| Grignard reagent byproducts/salts | Quenching of the Grignard reaction | Very polar/ionic | Aqueous workup prior to purification |
| Reducing agent salts (e.g., borohydride salts) | From the reduction of an aldehyde or ketone | Very polar/ionic | Aqueous workup prior to purification |
Table 2: Suggested Starting Conditions for Purification Methods
| Purification Method | Parameter | Suggested Starting Condition | Notes |
| Recrystallization | Solvent System | Hexanes/Ethyl Acetate, Toluene, or Isopropanol/Water | The optimal solvent system must be determined experimentally. A mixed solvent system often provides better results.[3][4] |
| Flash Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade silica gel is usually sufficient. |
| Mobile Phase (Eluent) | Gradient of 5% to 30% Ethyl Acetate in Hexanes | Start with a low polarity and gradually increase it. The exact gradient should be optimized based on TLC analysis. | |
| Thin-Layer Chromatography (TLC) | Stationary Phase | Silica gel coated plates with fluorescent indicator (F254) | Standard TLC plates are suitable. |
| Mobile Phase | 20% Ethyl Acetate in Hexanes | This is a good starting point for assessing the purity of the crude material and for monitoring the column chromatography. |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General experimental workflow for the purification by flash column chromatography.
References
optimizing reaction yield for 4-chloro-2,6-difluorobenzyl alcohol synthesis
Technical Support Center: Synthesis of 4-Chloro-2,6-difluorobenzyl alcohol
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 4-chloro-2,6-difluorobenzyl alcohol, a key intermediate for researchers in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-chloro-2,6-difluorobenzyl alcohol? A1: The most prevalent method is the reduction of 4-chloro-2,6-difluorobenzoic acid or its corresponding ester. Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) are typically used for the direct reduction of the carboxylic acid.[1][2] A two-step alternative involves converting the carboxylic acid to its methyl ester followed by reduction with a milder agent like Sodium borohydride (NaBH₄), which is generally not strong enough to reduce the carboxylic acid directly.[3][4] Catalytic hydrogenation is another possibility, though it often requires high pressures and temperatures.[5][6]
Q2: Why is my reaction yield consistently low? A2: Low yields can stem from several factors. The choice of reducing agent is critical; for instance, NaBH₄ is inefficient for reducing carboxylic acids directly.[1][7] The high reactivity of LiAlH₄ can lead to side reactions if not handled properly; it reacts violently with water and other protic solvents, so anhydrous conditions are essential.[2][8] Another cause could be the formation of byproducts, such as esters from the reaction of the starting acid with the product alcohol, especially in catalytic hydrogenations.[5]
Q3: Can I use Sodium borohydride (NaBH₄) to reduce 4-chloro-2,6-difluorobenzoic acid directly? A3: It is not recommended. Sodium borohydride is a selective reducing agent that is highly effective for aldehydes and ketones but is generally not powerful enough to reduce carboxylic acids.[1][3] To use NaBH₄, the carboxylic acid should first be converted to a more reactive derivative, such as a methyl ester. This two-step process can offer better selectivity and safety compared to using more powerful and hazardous hydrides like LiAlH₄.[4]
Q4: What are common impurities I should look for, and how can I remove them? A4: Common impurities include unreacted starting material (4-chloro-2,6-difluorobenzoic acid), the intermediate aldehyde, and potential over-reduction products like 4-chloro-1,3-difluoro-2-methylbenzene. The aldehyde is typically not isolated as it is more reactive than the starting carboxylic acid and is quickly reduced to the alcohol.[1] Purification is usually achieved through aqueous workup to remove inorganic salts, followed by extraction with an organic solvent and purification by column chromatography or recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive Reducing Agent: LiAlH₄ or NaBH₄ may have degraded due to exposure to moisture. | Use a fresh, unopened container of the reducing agent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Insufficient Reducing Agent: Carboxylic acid reduction requires an excess of the hydride reagent. | Use a sufficient molar excess of the reducing agent. For LiAlH₄, a 2-3 fold excess is common. For NaBH₄ reduction of an ester, a slight excess is typically used.[1][4] | |
| Incorrect Solvent: LiAlH₄ is incompatible with protic solvents like water or alcohols.[8] | Use anhydrous, non-protic ether solvents such as diethyl ether or tetrahydrofuran (THF) for LiAlH₄ reductions.[2] | |
| Formation of Multiple Products | Over-reduction: Harsh reaction conditions or a highly active catalyst can lead to the reduction of the aromatic ring or hydrogenolysis of the halogen atoms. | Use milder conditions, such as lower temperatures. If using catalytic hydrogenation, select a less active catalyst or reduce the pressure and temperature.[5] |
| Side Reactions: In catalytic hydrogenation, the product alcohol can react with the starting carboxylic acid to form an ester.[6] | Consider converting the carboxylic acid to an ester first and then reducing it, which can lead to a cleaner reaction. | |
| Difficult Product Isolation | Emulsion during Workup: The presence of aluminum or boron salts from the reducing agent can lead to emulsions during the aqueous workup. | Carefully and slowly quench the reaction mixture by adding water and then a sodium hydroxide solution to precipitate the metal salts as hydroxides, which can then be filtered off. |
| Product is Water Soluble: The polarity of the benzyl alcohol may lead to some solubility in the aqueous layer during extraction. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and improve the extraction efficiency into the organic layer. |
Data on Reaction Parameters
The following table summarizes the expected impact of various experimental parameters on the synthesis of 4-chloro-2,6-difluorobenzyl alcohol. Specific yields can vary based on the exact conditions and scale of the reaction.
| Parameter | Option 1 | Option 2 | Considerations & Expected Outcome |
| Starting Material | 4-chloro-2,6-difluorobenzoic acid | Methyl 4-chloro-2,6-difluorobenzoate | Direct reduction from acid is faster but requires a stronger, more hazardous reagent. The two-step ester route allows for a milder reducing agent and can be safer.[4] |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) | LiAlH₄ is powerful enough for the direct acid reduction.[9] NaBH₄ is only effective on the ester derivative and is a safer, more selective reagent.[3] |
| Solvent | Tetrahydrofuran (THF) | Methanol / Ethanol | Anhydrous THF is the preferred solvent for LiAlH₄ reductions due to its non-reactivity.[2] Alcohols like methanol can be used as solvents for NaBH₄ reductions.[4] |
| Temperature | 0 °C to Reflux | Room Temperature | LiAlH₄ reactions are often started at 0 °C to control the initial exothermic reaction and then warmed to room temperature or refluxed to ensure completion.[8] NaBH₄ reductions are typically run at room temperature.[4] |
| Yield Expectation | High (typically >80%) | High (typically 70-92%) | Both methods can provide high yields if performed correctly. The LiAlH₄ route is more direct but less forgiving of procedural errors. The NaBH₄/ester route is more robust.[4] |
Experimental Protocol: LiAlH₄ Reduction
Objective: To synthesize 4-chloro-2,6-difluorobenzyl alcohol by reducing 4-chloro-2,6-difluorobenzoic acid with Lithium aluminum hydride (LiAlH₄).
Materials:
-
4-chloro-2,6-difluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Preparation: Suspend LiAlH₄ (2.0 eq.) in anhydrous THF in the reaction flask and cool the suspension to 0 °C using an ice bath.
-
Addition of Starting Material: Dissolve 4-chloro-2,6-difluorobenzoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of 15% aqueous NaOH, and then more water until a granular precipitate forms.
-
Workup: Filter the resulting solid and wash it thoroughly with diethyl ether or THF. Combine the filtrate and the washings.
-
Extraction: Transfer the combined organic solution to a separatory funnel. Wash sequentially with 1 M HCl and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-chloro-2,6-difluorobenzyl alcohol.
Visualizations
Caption: General experimental workflow for the synthesis of 4-chloro-2,6-difluorobenzyl alcohol.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. adichemistry.com [adichemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ias.ac.in [ias.ac.in]
- 5. d-nb.info [d-nb.info]
- 6. m.youtube.com [m.youtube.com]
- 7. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Reactions of (4--Chloro-2,6-difluorophenyl)methanol
This technical support center provides guidance for researchers, scientists, and drug development professionals working with (4-Chloro-2,6-difluorophenyl)methanol. It offers troubleshooting guides and frequently asked questions (FAQs) to address common issues and side products encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile starting material. The most common reactions involving the benzylic alcohol functional group are oxidation to the corresponding aldehyde or carboxylic acid, and etherification or esterification reactions at the hydroxyl group.
Q2: What are the likely side products I might encounter in my reactions?
A2: Based on the reactivity of substituted benzyl alcohols, the most probable side products include the corresponding aldehyde ((4-Chloro-2,6-difluorophenyl)formaldehyde), the carboxylic acid ((4-Chloro-2,6-difluoro)benzoic acid) from over-oxidation, and the dibenzyl ether (Bis(4-chloro-2,6-difluorobenzyl) ether) from self-condensation or reaction with an alkylating agent.
Q3: How can I detect the formation of these side products?
A3: A combination of analytical techniques can be employed for the detection of side products. Thin Layer Chromatography (TLC) can give a quick indication of the presence of multiple components in your reaction mixture. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly effective for separating and identifying the main product and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the characteristic signals of the side products.
Q4: Are there any specific safety precautions I should take when working with this compound and its reactions?
A4: Yes, standard laboratory safety protocols should be strictly followed. This compound and its derivatives may be irritating to the skin, eyes, and respiratory tract. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For specific handling and disposal information, always refer to the Safety Data Sheet (SDS) of the compound.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during reactions with this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time, temperature, or the amount of reagent. |
| Side Product Formation | Optimize reaction conditions to minimize side reactions. This may involve using milder reagents, lower temperatures, or a different solvent. See below for specific guidance on common side products. |
| Product Degradation | The product may be unstable under the reaction or work-up conditions. Consider using a milder work-up procedure or protecting sensitive functional groups. |
| Loss during Work-up/Purification | Ensure proper extraction and purification techniques are used. Minimize transfers and use appropriate chromatography conditions to avoid loss of product. |
Issue 2: Formation of Oxidation Side Products
When the desired reaction is not oxidation, the presence of an oxidizing agent or exposure to air at elevated temperatures can lead to the formation of (4-Chloro-2,6-difluorophenyl)formaldehyde and (4-Chloro-2,6-difluoro)benzoic acid.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Control Temperature: Avoid excessive heating, as it can promote oxidation.
-
Purification: If oxidation products are formed, they can often be separated from the desired product by column chromatography. The aldehyde is less polar than the alcohol, while the carboxylic acid is significantly more polar.
Issue 3: Formation of Dibenzyl Ether Side Product
The formation of Bis(4-chloro-2,6-difluorobenzyl) ether can occur under acidic conditions or at high temperatures, especially in the presence of a good leaving group.
Troubleshooting Steps:
-
Control Acidity: If the reaction is not intended to be acid-catalyzed, ensure that no acidic impurities are present in the starting materials or reagents. A non-acidic catalyst or reaction conditions should be chosen if possible.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of ether formation.
-
Stoichiometry: Use a precise stoichiometry of reagents to avoid an excess of the alcohol that could lead to self-condensation.
-
Purification: The dibenzyl ether is significantly less polar than the starting alcohol and can typically be separated by column chromatography.
Experimental Protocols
Disclaimer: The following are general protocols and may need to be optimized for your specific experimental setup.
Protocol 1: General Procedure for Oxidation to Aldehyde
A common method for the oxidation of benzyl alcohols to aldehydes is using pyridinium chlorochromate (PCC).
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add PCC (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: General Procedure for Etherification (Williamson Ether Synthesis)
This protocol describes the reaction of this compound with an alkyl halide.
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Note: The following tables contain representative data based on typical reactions of benzyl alcohols. Actual yields may vary depending on the specific reaction conditions.
Table 1: Representative Yields in Oxidation Reactions
| Oxidizing Agent | Desired Product | Typical Yield (%) | Common Side Product | Side Product Yield (%) |
| PCC | Aldehyde | 85-95 | Carboxylic Acid | < 5 |
| MnO₂ | Aldehyde | 70-90 | - | - |
| KMnO₄ | Carboxylic Acid | 70-85 | Aldehyde | < 10 |
Table 2: Representative Yields in Etherification Reactions
| Base | Alkylating Agent | Desired Product | Typical Yield (%) | Common Side Product | Side Product Yield (%) |
| NaH | Methyl Iodide | Methyl Ether | 80-95 | Dibenzyl Ether | < 5 |
| K₂CO₃ | Benzyl Bromide | Benzyl Ether | 60-80 | Dibenzyl Ether | 5-15 |
Visualizations
Diagram 1: Common Reaction Pathways
Caption: Common reaction pathways of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
preventing decomposition of 4-chloro-2,6-difluorobenzyl alcohol during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-2,6-difluorobenzyl alcohol. The information provided is designed to help prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the decomposition of 4-chloro-2,6-difluorobenzyl alcohol during a reaction?
A1: The decomposition of 4-chloro-2,6-difluorobenzyl alcohol is primarily influenced by the reaction conditions. Key factors include the presence of strong acids, strong bases, oxidizing agents, and high temperatures. The electron-withdrawing effects of the fluorine and chlorine substituents can influence the reactivity of the alcohol and its stability.
Q2: How do the fluorine and chlorine substituents on the aromatic ring affect the stability of the molecule?
A2: The two ortho-fluorine atoms have a significant impact on the properties of the benzyl alcohol. They can influence the hydrogen-bonding acidity of the hydroxyl group and the conformational preferences of the molecule.[1] This substitution pattern can affect the reactivity of the alcohol, making it susceptible to particular decomposition pathways under certain conditions. The chlorine atom at the para position further contributes to the electron-deficient nature of the aromatic ring.
Q3: What are the common decomposition products observed when working with 4-chloro-2,6-difluorobenzyl alcohol?
A3: Common decomposition products can include the corresponding aldehyde (4-chloro-2,6-difluorobenzaldehyde) and carboxylic acid (4-chloro-2,6-difluorobenzoic acid) through oxidation. In the presence of other alcohol molecules and acid catalysis, ether formation can occur. Under strongly acidic conditions, substitution of the hydroxyl group to form a benzylic halide is also a possibility.
Q4: Can I use protecting groups to prevent the decomposition of 4-chloro-2,6-difluorobenzyl alcohol?
A4: Yes, protecting the hydroxyl group is a viable strategy to prevent unwanted side reactions. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are generally stable under a range of conditions but can be removed with fluoride ions. Acetals (e.g., OTHP, OMOM) are another option, offering stability to bases, nucleophiles, and redox reagents, while being cleavable under acidic conditions. The choice of protecting group will depend on the specific reaction conditions you plan to use.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during reactions with 4-chloro-2,6-difluorobenzyl alcohol.
Issue 1: Oxidation of the Alcohol to Aldehyde or Carboxylic Acid
| Symptom | Possible Cause | Recommended Solution |
| Formation of a new peak in TLC/LC-MS corresponding to the mass of the aldehyde or carboxylic acid. | Presence of oxidizing agents in the reaction mixture (e.g., impurities in reagents or solvents, exposure to air at high temperatures). | - Use freshly distilled or high-purity solvents. - Purge the reaction vessel with an inert gas (e.g., nitrogen or argon). - Avoid excessive heating. |
| Gradual disappearance of the starting material with concurrent formation of oxidation products over time. | Inherent instability of the alcohol under the specific reaction conditions. | - Lower the reaction temperature. - Reduce the reaction time. - Consider using a milder reagent system. - Protect the alcohol group if it is not the intended reaction site. |
Issue 2: Formation of a Benzyl Ether Byproduct
| Symptom | Possible Cause | Recommended Solution |
| A new, less polar spot on TLC, with a mass corresponding to the dimer ether. | Acidic conditions promoting the dehydration and subsequent reaction of two alcohol molecules. | - Neutralize any acidic impurities in the starting materials or solvents. - Add a non-nucleophilic base (e.g., proton sponge) to the reaction mixture. - If the reaction must be run under acidic conditions, use a protecting group for the alcohol. |
| Increased ether formation at higher temperatures. | The rate of etherification is accelerated by heat. | - Run the reaction at the lowest effective temperature. |
Issue 3: Substitution of the Hydroxyl Group (e.g., by a Halide)
| Symptom | Possible Cause | Recommended Solution |
| Formation of a product where the -OH group is replaced by a halogen (e.g., from an acid like HCl or HBr). | Reaction with a strong acid. The acid protonates the hydroxyl group, turning it into a good leaving group (water). | - Avoid the use of strong hydrohalic acids if the alcohol is not the intended electrophile. - If acidic conditions are required, consider using a non-nucleophilic acid like sulfuric acid for dehydration reactions, although this can also promote ether formation. - Use a protecting group to prevent the reaction of the hydroxyl group. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving 4-chloro-2,6-difluorobenzyl alcohol under Inert Atmosphere
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reagent and Solvent Preparation: Use anhydrous solvents from a solvent purification system or freshly opened bottles. Ensure all other reagents are of high purity and free from acidic or oxidizing impurities.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas.
-
Addition of Reagents: Dissolve the 4-chloro-2,6-difluorobenzyl alcohol in the chosen anhydrous solvent. Add other reagents sequentially at the appropriate temperature (e.g., 0 °C or room temperature).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid prolonged reaction times.
-
Work-up: Quench the reaction appropriately (e.g., with a buffered solution to avoid pH extremes) and proceed with the extraction and purification of the desired product.
Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether
-
Dissolution: In a flame-dried flask under an inert atmosphere, dissolve 4-chloro-2,6-difluorobenzyl alcohol (1 equivalent) and a suitable base such as imidazole (1.5 equivalents) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Silylating Agent: Cool the solution to 0 °C and add the silylating agent (e.g., tert-butyldimethylsilyl chloride, 1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the protected alcohol.
Visualizations
Caption: Potential decomposition pathways for 4-chloro-2,6-difluorobenzyl alcohol.
Caption: A logical workflow for troubleshooting the decomposition of 4-chloro-2,6-difluorobenzyl alcohol.
References
Technical Support Center: Solubility Troubleshooting for (4-Chloro-2,6-difluorophenyl)methanol
This guide provides researchers, scientists, and drug development professionals with practical solutions for solubility challenges encountered when working with (4-Chloro-2,6-difluorophenyl)methanol in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the likely causes?
Several factors can contribute to poor dissolution:
-
Concentration Limit Exceeded: The amount of this compound may be above its saturation point in the chosen solvent at the current temperature.
-
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for dissolving the compound.
-
Low Temperature: Solubility of solids generally decreases at lower temperatures.
-
Slow Dissolution Rate: The compound may be dissolving, but at a very slow rate.
Q3: What initial steps can I take to improve the solubility of this compound?
For initial troubleshooting, consider the following simple techniques:
-
Mechanical Agitation: Vigorous stirring or vortexing can help break down solid particles and increase the rate of dissolution.
-
Gentle Heating: Carefully warming the mixture can significantly increase the solubility of the compound. It is crucial to ensure the temperature does not exceed the decomposition point of the reactant or cause unwanted side reactions.
-
Sonication: Using an ultrasonic bath can help break apart aggregates and enhance the dissolution process.[1]
-
Particle Size Reduction: Grinding the solid this compound into a finer powder increases the surface area available for solvation, which can speed up dissolution.[2][3]
Troubleshooting Guide: Enhancing Solubility for Reactions
If the initial steps are insufficient, the following more advanced strategies can be employed.
Solvent Selection and Co-solvents
The choice of solvent is critical for ensuring all reactants are in the solution phase for a successful reaction.
Issue: this compound does not fully dissolve in the primary reaction solvent.
Solution:
-
Solvent Screening: Test the solubility of a small amount of this compound in a variety of common organic solvents with differing polarities.
-
Use of Co-solvents: Adding a small amount of a "stronger" solvent in which the compound is highly soluble can significantly improve overall solubility. This technique, known as co-solvency, is a widely used method for enhancing the solubility of poorly soluble drugs and reactants.[3][4]
The following table provides a starting point for solvent selection.
| Solvent Class | Examples | General Suitability for Substituted Benzyl Alcohols |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF) | Generally good solubility due to their ability to dissolve a wide variety of organic compounds.[5] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate to good solubility, especially with heating. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Often effective for dissolving organic solids. |
| Aromatic | Toluene, Xylene | May have some solubility, particularly at elevated temperatures. |
| Non-polar | Hexane, Heptane | Likely poor solubility. |
Experimental Protocols
Protocol 1: Solubility Screening
Objective: To identify a suitable solvent or co-solvent system for a reaction involving this compound.
Materials:
-
This compound
-
Selection of test solvents (e.g., DMF, DMSO, THF, DCM, Toluene, Ethanol)
-
Small vials or test tubes
-
Vortex mixer
-
Hot plate/stirrer
Procedure:
-
Weigh a small, consistent amount of this compound (e.g., 10 mg) into each vial.
-
Add a measured volume of a test solvent (e.g., 1 mL) to each vial.
-
Vortex each vial vigorously for 1-2 minutes at room temperature.
-
Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
For samples that are not fully dissolved, gently warm the vial while stirring and observe any changes in solubility. Record the temperature at which dissolution occurs.
Protocol 2: Utilizing a Co-solvent
Objective: To improve the solubility of this compound in a primary reaction solvent using a co-solvent.
Procedure:
-
Based on the results from Protocol 1, select a co-solvent in which this compound is highly soluble (e.g., DMSO or DMF).
-
Dissolve the required amount of this compound in a minimal amount of the chosen co-solvent to create a concentrated stock solution.
-
Slowly add the stock solution to the primary reaction solvent containing the other reagents, with vigorous stirring.
-
If precipitation occurs, a slight increase in the proportion of the co-solvent or gentle heating of the reaction mixture may be necessary.
Visualizing Experimental Workflows
The following diagrams illustrate the decision-making process for addressing solubility issues.
Caption: A decision tree for troubleshooting poor solubility.
Caption: Workflow for using a co-solvent to improve solubility.
References
Technical Support Center: Synthesis of (4-Chloro-2,6-difluorophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Chloro-2,6-difluorophenyl)methanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the reduction of 4-Chloro-2,6-difluorobenzaldehyde.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Reducing Agent: Sodium borohydride (NaBH₄) can decompose if not stored properly. | 1a. Use a fresh, unopened container of NaBH₄. 1b. Test the activity of the NaBH₄ on a simple, reliable substrate like benzaldehyde. |
| 2. Insufficient Reducing Agent: The stoichiometry of the reaction may not be optimal. | 2a. Increase the molar equivalent of NaBH₄ incrementally (e.g., from 1.2 eq to 1.5 eq).[1] 2b. Ensure accurate weighing and transfer of the reagent. | |
| 3. Incomplete Reaction: Reaction time may be too short or the temperature too low. | 3a. Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC). 3b. If the reaction is sluggish at room temperature, consider gentle warming, but be cautious of side reactions. | |
| 4. Loss of Product During Work-up: The product may be partially soluble in the aqueous layer or lost during extraction. | 4a. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to keep the alcohol in its non-ionic form. 4b. Increase the number of extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). 4c. Use a brine wash for the combined organic layers to reduce the solubility of the product in any remaining aqueous phase. | |
| Presence of Starting Material (Aldehyde) in Product | 1. Incomplete Reduction: See "Low or No Product Yield" section. | 1a. Re-run the reaction with a higher equivalent of NaBH₄ or for a longer duration. 1b. Ensure efficient stirring to promote contact between the substrate and the reducing agent. |
| 2. Premature Quenching: Adding the quenching agent (e.g., water or acid) before the reaction is complete. | 2a. Always monitor the reaction to completion via TLC before quenching. | |
| Formation of Side Products | 1. Over-reduction: While NaBH₄ is generally selective for aldehydes and ketones, prolonged reaction times or higher temperatures can sometimes lead to the reduction of other functional groups if present.[1] | 1a. Monitor the reaction closely and stop it once the starting material is consumed. 1b. Maintain the recommended reaction temperature. |
| 2. Impurities in Starting Material: The starting 4-Chloro-2,6-difluorobenzaldehyde may contain impurities that react to form side products. | 2a. Check the purity of the starting material by techniques like NMR or GC-MS. 2b. Purify the starting material if necessary. | |
| 3. Benzyl Ether Formation: Under acidic conditions during work-up, self-condensation of the product benzyl alcohol can occur, though this is less common with NaBH₄ reductions. | 3a. Avoid overly acidic conditions during the work-up. Neutralize the reaction mixture carefully. | |
| Product is an Oil and Does Not Solidify | 1. Presence of Impurities: Residual solvent or side products can prevent crystallization. | 1a. Ensure all solvent has been removed under reduced pressure. 1b. Purify the product using column chromatography. |
| 2. Product is an Oil at Room Temperature: The melting point of the pure compound may be close to or below room temperature. | 2a. Cool the purified oil in an ice bath or refrigerator to induce crystallization. 2b. Scratch the inside of the flask with a glass rod to create nucleation sites. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common and scalable method is the reduction of 4-Chloro-2,6-difluorobenzaldehyde with a mild reducing agent like sodium borohydride (NaBH₄). This method is generally high-yielding, operationally simple, and uses readily available and relatively inexpensive reagents.[1]
Q2: What are the critical safety precautions to take when scaling up this synthesis?
A2: When scaling up, it is crucial to manage the exothermicity of the reaction, especially during the portion-wise addition of sodium borohydride and the quenching step. The reaction should be conducted in a vessel with adequate cooling capacity. Vigorous gas evolution (hydrogen) occurs during quenching, so it must be done slowly and in a well-ventilated area.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The disappearance of the starting aldehyde spot and the appearance of the more polar alcohol product spot indicate the progression of the reaction.
Q4: What are the common impurities found in the final product?
A4: Common impurities include unreacted 4-Chloro-2,6-difluorobenzaldehyde, and potentially small amounts of by-products from side reactions. If the starting material was synthesized from a benzyl halide, traces of related chlorinated impurities could also be present.[2]
Q5: What is the recommended method for purifying the final product on a large scale?
A5: For large-scale purification, recrystallization is often the most efficient method. If the product is an oil or if recrystallization does not remove all impurities, column chromatography on silica gel is a reliable alternative.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
This protocol describes a general procedure for the reduction of 4-Chloro-2,6-difluorobenzaldehyde.
Materials:
-
4-Chloro-2,6-difluorobenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-2,6-difluorobenzaldehyde (1.0 eq) in anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., eluent: 4:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 1-2 hours).
-
Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Representative Yields for the Reduction of Substituted Benzaldehydes with Sodium Borohydride
| Substrate | Product | Molar Ratio (NaBH₄/Substrate) | Reaction Time | Yield (%) |
| Benzaldehyde | Benzyl alcohol | 0.5:1 | 30 min | 94 |
| 4-Chlorobenzaldehyde | 4-Chlorobenzyl alcohol | 0.5:1 | 50 s | 96 |
| 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | 0.5:1 | 180 s | 98 |
| Cinnamaldehyde | Cinnamyl alcohol | 1:1 | 1 min | High |
Note: This data is for illustrative purposes to show typical reaction conditions and yields for similar substrates. Actual results for 4-Chloro-2,6-difluorobenzaldehyde may vary.[3][4]
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 4-chloro-2,6-difluorobenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of commercial 4-chloro-2,6-difluorobenzyl alcohol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 4-chloro-2,6-difluorobenzyl alcohol via common laboratory techniques.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - The solvent is not appropriate for the compound. - Insufficient solvent is used. | - Select a different solvent or a mixed solvent system. A good solvent should dissolve the compound when hot but not when cold. - Gradually add more hot solvent until the compound dissolves. |
| "Oiling out" occurs instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - High impurity concentration. | - Choose a solvent with a lower boiling point. - Add a small amount of additional hot solvent to reduce saturation. - Attempt purification by column chromatography first to remove significant impurities. |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used). - The solution is supersaturated and requires nucleation. | - Boil off some of the solvent to concentrate the solution and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low recovery of pure crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Crystals were washed with a solvent that was not cold. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated, and filter the hot solution quickly. - Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals appear colored or impure. | - Colored impurities are present. - Rapid crystallization has trapped impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Allow the solution to cool slowly to promote the formation of pure crystals. Insulating the flask can help. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities. | - The chosen eluent system has incorrect polarity. - The column was not packed properly, leading to channeling. - The column was overloaded with the sample. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of silica gel for the amount of sample (typically a 30:1 to 100:1 ratio of silica to sample by weight). |
| The compound is not eluting from the column. | - The eluent is not polar enough. - The compound may be decomposing on the silica gel if it is acid-sensitive. | - Gradually increase the polarity of the eluent (gradient elution). - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine. |
| Cracks or bubbles appear in the silica bed. | - The column has run dry. - The polarity of the eluent was changed too drastically. | - Always keep the solvent level above the top of the silica gel. - When running a gradient, increase the polarity of the eluent gradually. |
| Streaking or tailing of bands. | - The sample was not loaded in a concentrated band. - The compound is interacting strongly with the stationary phase. | - Dissolve the sample in a minimal amount of the initial eluent for loading. - Consider adding a small percentage of a modifier (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) to the eluent. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in commercial 4-chloro-2,6-difluorobenzyl alcohol?
A1: While a definitive list of impurities depends on the specific manufacturing process, common impurities in commercially available substituted benzyl alcohols can include:
-
Unreacted starting materials: Such as the corresponding benzaldehyde or benzyl halide.
-
By-products of the synthesis: These can include related isomers, over-halogenated species, or products from side reactions. For instance, in the synthesis of a similar compound, p-chlorobenzyl alcohol, impurities such as p-chlorobenzyl chloride and dibenzyl ether were noted.[1]
-
Residual solvents: Solvents used during the synthesis and initial purification steps.
Q2: Which purification method is more suitable for 4-chloro-2,6-difluorobenzyl alcohol: recrystallization or column chromatography?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is often effective if the desired compound is a solid and the impurities are present in small amounts or have significantly different solubility profiles.
-
Flash column chromatography is generally more effective for separating mixtures with multiple components or when impurities have similar properties to the desired product.
Q3: How can I determine the purity of my 4-chloro-2,6-difluorobenzyl alcohol sample?
A3: Several analytical techniques can be used to assess purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the compound and the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity for a solid compound.
Q4: What is a good starting point for a recrystallization solvent for 4-chloro-2,6-difluorobenzyl alcohol?
A4: A common strategy is to test a range of solvents with varying polarities. For substituted benzyl alcohols, solvents like ethanol, methanol, toluene, or mixtures such as ethanol/water or hexane/ethyl acetate are often good starting points. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Data Presentation
The following table presents representative data on the purification of a structurally similar compound, p-chlorobenzyl alcohol, by recrystallization. This data illustrates the potential for significant purity improvement using this technique.
Table 1: Purity of p-Chlorobenzyl Alcohol Before and After Recrystallization
| Compound | Initial Purity (%) | Purity after Recrystallization (%) | Key Impurities Removed | Reference |
| p-Chlorobenzyl Alcohol | 97.33 | 99.93 | p-Chlorobenzyl chloride, Dibenzyl ether | [1] |
Experimental Protocols
1. Recrystallization Protocol (General Procedure)
This protocol is a general guideline and may require optimization for 4-chloro-2,6-difluorobenzyl alcohol.
-
Solvent Selection: In a small test tube, add a small amount of the crude 4-chloro-2,6-difluorobenzyl alcohol. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube and observe if the compound dissolves. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any remaining solvent.
2. Flash Column Chromatography Protocol (General Procedure)
This is a general protocol and should be adapted based on TLC analysis.
-
Eluent Selection: Using TLC, determine a solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for 4-chloro-2,6-difluorobenzyl alcohol and provides good separation from impurities. A common starting eluent for benzyl alcohols is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the initial eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, the compound can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a compressed air line) to push the solvent through the column.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-chloro-2,6-difluorobenzyl alcohol.
-
Mandatory Visualization
Caption: Workflow for the purification and analysis of 4-chloro-2,6-difluorobenzyl alcohol.
References
Technical Support Center: Characterization of Fluorinated Organic Compounds
Welcome to the Technical Support Center for the characterization of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the analysis of these unique molecules.
General Sample Preparation and Handling
Proper sample preparation and handling are critical first steps to ensure reliable and reproducible characterization of fluorinated organic compounds.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why is sample preparation so crucial for analyzing fluorinated compounds? | Sample preparation is vital for isolating and concentrating analytes, which are often in complex matrices at low concentrations. It also helps to minimize contamination and remove interfering substances that can compromise analytical results.[1] |
| What are common sources of background fluorine contamination? | Fluorinated compounds are common in laboratory environments. Potential sources include fluoropolymer-based labware (e.g., PTFE-coated vials, caps, stir bars), some solvents, and even atmospheric dust.[1][2] Strict protocols are necessary to obtain valid results.[1][2] |
| How should I store fluorinated organic compound samples? | Samples should be stored in tightly sealed, non-fluorinated containers like polypropylene or glass at low temperatures to prevent degradation and volatilization. Minimizing the headspace in the container can also reduce analyte loss.[1] |
Troubleshooting Guide (Q&A Format)
| Problem | Potential Cause & Solution |
| Inconsistent analytical results across different sample batches. | This often points to variability in sample preparation. Ensure all steps, from collection and handling to extraction and pre-concentration, are standardized. Be mindful of potential analyte loss during solvent evaporation or freeze-drying. Also, verify the stability of your compounds under the specific storage and preparation conditions.[1] |
| I suspect my sample is contaminated. How can I confirm this? | To check for contamination, run a "method blank" (e.g., pure solvent) through the exact same preparation, handling, and analysis steps as your sample. If you detect fluorinated compounds in the blank, it indicates contamination from your reagents, equipment, or the surrounding environment.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a primary and powerful technique for characterizing fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[1][3]
Frequently Asked Questions (FAQs)
| Question | Answer |
| What makes ¹⁹F NMR a powerful analytical tool? | The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive to NMR detection.[1][4] Its chemical shifts span a very wide range (approximately 800 ppm), offering detailed information about the local electronic environment of each fluorine atom.[1][3] |
| What is the standard reference for ¹⁹F NMR? | The internationally accepted standard is fluorotrichloromethane (CFCl₃), which is set to 0 ppm.[1] However, due to its environmental impact, other secondary standards are often used. |
| How do coupling constants in ¹⁹F NMR differ from ¹H NMR? | Spin-spin coupling constants (J-values) are generally larger in ¹⁹F NMR than in ¹H NMR.[1] Couplings can be observed between fluorine atoms and other nuclei, including ¹H, ¹³C, and other fluorine atoms, providing valuable structural information. |
| What are the small, uneven peaks surrounding my main signal? | These are likely ¹³C satellite peaks resulting from the natural 1.1% abundance of ¹³C. The coupling between ¹³C and ¹⁹F creates these satellite peaks. They often appear asymmetric because the isotope effect of ¹³C on the ¹⁹F chemical shift is significant.[5] |
Troubleshooting Guide (Q&A Format)
| Problem | Potential Cause & Solution |
| Broad or distorted NMR peaks. | Low Solubility/Sample Heterogeneity: If the compound is not fully dissolved, it can lead to broad lines. Try using a different deuterated solvent or gently warming the sample.[1]Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant peak broadening.[1]Chemical Exchange: Fluorine atoms may be undergoing exchange between different chemical environments on the NMR timescale. Running the experiment at a different temperature can help confirm this.[1] |
| Rolling or distorted baseline in the ¹⁹F NMR spectrum. | Large Spectral Width: Acquiring a very wide spectral range in ¹⁹F NMR can lead to baseline distortions.[5]Incorrect Phasing: A large first-order phase correction can introduce baseline roll.[5][6]Acoustic Ringing: The radiofrequency pulse can cause oscillations in the Free Induction Decay (FID), leading to baseline issues.[5]Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself can contribute to an uneven baseline.[5] |
| Poor signal-to-noise (S/N) ratio. | Low Sample Concentration: Increase the sample concentration if possible.Insufficient Number of Scans: Increase the number of scans to improve the S/N ratio.Improper Probe Tuning: Ensure the NMR probe is properly tuned to the ¹⁹F frequency. |
Experimental Protocols
¹⁹F NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified fluorinated compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is completely dissolved.[1]
-
Instrument Setup:
-
Load the sample into the NMR spectrometer.
-
Tune the probe to the ¹⁹F frequency.
-
Set the spectral width to encompass all expected fluorine signals.
-
Set the transmitter offset to the center of the expected spectral region.
-
-
Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
-
Use appropriate relaxation delays to ensure accurate quantification.
-
-
Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Apply baseline correction to remove any distortions.[1]
-
Reference the spectrum using an appropriate internal or external standard (e.g., CFCl₃).
-
Integrate the signals for quantitative analysis.[1]
-
Data Presentation
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Organofluorine Functional Groups (Referenced to CFCl₃ at 0 ppm)
| Functional Group | Chemical Shift Range (ppm) |
| -CF₃ | -50 to -80 |
| -CF₂- | -100 to -140 |
| Ar-F | -100 to -170 |
| -CHF₂ | -120 to -150 |
| -CH₂F | -200 to -240 |
Note: These are general ranges and can vary depending on the specific chemical environment.
Visualization
Caption: Troubleshooting workflow for common ¹⁹F NMR spectral issues.
Mass Spectrometry (MS)
Mass spectrometry of fluorinated compounds poses unique challenges due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond.[1]
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why are molecular ions often weak or absent in the mass spectra of perfluorinated compounds? | Perfluorinated compounds readily fragment upon ionization. The high stability of the CF₃⁺ cation often leads to it being the most abundant ion (base peak), while the parent molecular ion is frequently very small or completely absent.[1] |
| What is a common fragmentation pattern for fluorinated compounds? | A characteristic fragmentation is the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20).[1] For perfluorinated alkanes, fragmentation often involves the cleavage of C-C bonds, leading to a series of CₙFₘ⁺ ions.[1] |
| Is electrospray ionization (ESI) effective for fluorinated compounds? | ESI efficiency can be variable for fluorinated compounds. Highly fluorinated molecules can be difficult to ionize effectively compared to their hydrocarbon counterparts.[1][7] Their unique solubility properties can also perturb the ESI process, potentially leading to signal suppression.[1][7] |
Troubleshooting Guide (Q&A Format)
| Problem | Potential Cause & Solution |
| Weak or no molecular ion observed. | High Fragmentation: The compound may be fragmenting extensively. Try using a softer ionization technique like Field Ionization (FI) or Chemical Ionization (CI) if available.[8]Low Ionization Efficiency: Optimize ESI source parameters (e.g., voltages, gas flows, temperature). Consider a different ionization method if the compound is not amenable to ESI. |
| Significant "memory effects" after analyzing a highly fluorinated sample. | Adsorption to Surfaces: Some fluorinated compounds can adsorb to surfaces in the ion source or transfer lines. Run several wash cycles with a strong solvent (e.g., isopropanol or acetonitrile) between samples. If the issue persists, the ion source may require cleaning.[1] |
Data Presentation
Table 2: Common Mass Fragments in the Mass Spectra of Fluorinated Compounds
| Fragment | m/z | Common Origin |
| [CF₃]⁺ | 69 | Base peak for many perfluorinated compounds |
| [C₂F₅]⁺ | 119 | Fragment from compounds with longer perfluoroalkyl chains[1] |
| [M-F]⁺ | M-19 | Loss of a fluorine radical from the molecular ion[1] |
| [M-HF]⁺ | M-20 | Loss of a neutral hydrogen fluoride molecule[1] |
Visualization
Caption: Logical workflow for interpreting the mass spectrum of a fluorinated compound.
Gas & Liquid Chromatography (GC & LC)
Chromatographic techniques are essential for separating complex mixtures of fluorinated compounds prior to their detection and quantification.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What type of GC column is best for separating fluorinated compounds? | The choice of column depends on the analyte's volatility and polarity. For volatile fluorinated compounds, columns with a mid-to-high polarity stationary phase, such as those containing trifluoropropyl groups, can provide good selectivity.[1] |
| Can I use standard reversed-phase LC for fluorinated compounds? | Yes, reversed-phase liquid chromatography (RPLC) is commonly used. However, the unique properties of fluorinated compounds (being both hydrophobic and lipophobic) can lead to unusual retention behavior compared to their hydrocarbon analogs.[1] While standard C18 columns are often effective, specialized fluorinated phases may offer better performance for highly fluorinated species.[1][9] |
| Why is contamination a major issue in LC-MS analysis of fluorinated compounds? | Many components of a standard LC-MS system, particularly PTFE tubing and solvent filters, are made of fluoropolymers. These can leach fluorinated compounds, leading to significant background noise and contamination, which is especially problematic when analyzing trace levels of these substances.[1] |
Troubleshooting Guide (Q&A Format)
| Problem | Potential Cause & Solution |
| Poor peak shapes (tailing or fronting) for my fluorinated analytes in LC. | Secondary Interactions: The analyte may be interacting with active sites on the column's silica backbone. Using a mobile phase with a different pH or a higher ionic strength can help mitigate this.[1][10]Column Overload: Injecting too much sample can cause peak fronting. Try diluting your sample.[1][10] |
| Shifting retention times between runs. | Lack of System Equilibration: Ensure the column is thoroughly flushed with the mobile phase before starting your analytical sequence.Temperature Fluctuations: Use a column oven for stable temperatures.Changes in Mobile Phase Composition: Ensure solvents are properly mixed and degassed.[1] |
| How can I minimize background contamination when using LC-MS for trace fluorinated compound analysis? | It is crucial to use a "PFAS-free" or "fluorine-free" LC system. This involves replacing all PTFE components (tubing, frits, solvent lines) with PEEK or stainless steel alternatives. A delay column between the solvent mixer and the injector can also help chromatographically separate background contamination from the analytes of interest.[1] |
Experimental Protocols
General Reversed-Phase LC Method for Fluorinated Compounds
-
Column: Standard C18 or a specialized fluorinated phase column.
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both typically containing a modifier like 0.1% formic acid or ammonium acetate to improve peak shape and ionization efficiency.
-
Flow Rate: Typically 0.2-0.5 mL/min for analytical scale separations.
-
Column Temperature: Maintain a constant temperature (e.g., 40 °C) using a column oven to ensure reproducible retention times.
-
Injection Volume: 1-10 µL, depending on sample concentration and column dimensions.
-
Detection: UV-Vis, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).
Visualization
Caption: Troubleshooting workflow for common LC separation issues with fluorinated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. F19 detection [nmr.chem.ucsb.edu]
- 7. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
reaction condition optimization for reductive amination of fluorinated aldehydes
Welcome to the technical support center for the reductive amination of fluorinated aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the reductive amination of fluorinated aldehydes often challenging?
Fluorinated aldehydes can present unique challenges in reductive amination reactions primarily due to the electron-withdrawing nature of the fluorine atoms. This electronic effect can decrease the electrophilicity of the carbonyl carbon, making the initial imine formation step slower compared to their non-fluorinated counterparts.[1] Additionally, the stability of the hemiaminal intermediate can be affected, potentially hindering the dehydration step to form the imine.
Q2: Which reducing agents are most effective for the reductive amination of fluorinated aldehydes?
Several reducing agents can be successfully employed, with the choice often depending on the specific substrate and desired reaction conditions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and highly selective reagent that is often the first choice for reductive aminations, including those with electron-deficient aldehydes.[2][3] It is particularly useful in one-pot procedures as it does not readily reduce the aldehyde starting material.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective for reducing imines in the presence of aldehydes. It is often used under mildly acidic conditions. However, it is toxic and can generate hydrogen cyanide, requiring careful handling and workup procedures.
-
Sodium Borohydride (NaBH₄): A more powerful reducing agent that can also reduce the starting aldehyde. Therefore, it is typically used in a two-step procedure where the imine is pre-formed before the addition of NaBH₄.[5][6][7][8] In some one-pot protocols, its reactivity can be modulated with additives.[9][10]
Q3: What is the role of an acid catalyst in these reactions?
Acid catalysts are often employed to accelerate the imine formation step, which can be sluggish for electron-deficient aldehydes. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. Common acid catalysts include acetic acid (AcOH) and trifluoroacetic acid (TFA).[1][11]
Q4: What are common side reactions and how can they be minimized?
The most common side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This can be minimized by using a mild and selective reducing agent like sodium triacetoxyborohydride.[4] Over-alkylation of the amine, leading to the formation of tertiary amines from primary amines, can also occur. This can often be controlled by using a stepwise procedure where the imine is formed first, followed by reduction.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the reductive amination of fluorinated aldehydes.
Problem 1: Low or no conversion of the starting aldehyde.
-
Possible Cause: Low reactivity of the fluorinated aldehyde.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid or trifluoroacetic acid, to activate the carbonyl group.[1][11] Consider using a more forcing reagent system, such as BH₃·THF/TMSCl/DMF or NaBH₄/TMSCl/DMF, which have been shown to be effective for electron-deficient substrates.[1][12]
-
-
Possible Cause: Incomplete imine formation.
-
Solution: In a two-step procedure, ensure the imine is fully formed before adding the reducing agent. This can be monitored by techniques like NMR or IR spectroscopy. Using dehydrating agents like molecular sieves can also drive the equilibrium towards imine formation.
-
Problem 2: Formation of the corresponding alcohol as a major byproduct.
-
Possible Cause: The reducing agent is too strong and is reducing the aldehyde before imine formation.
Problem 3: The reaction is sluggish and requires long reaction times.
-
Possible Cause: The amine is a weak nucleophile (e.g., an electron-deficient aniline).
-
Solution: Increase the reaction temperature. The use of microwave irradiation has been reported to accelerate reductive amination reactions. For weakly basic anilines, specific protocols using acyloxyborohydrides in TFA have been developed.[11]
-
Problem 4: Difficulty in purifying the final amine product.
-
Possible Cause: Contamination with unreacted starting materials or byproducts.
-
Solution: Optimize the reaction conditions to drive the reaction to completion. For purification, column chromatography is often effective. In some cases, an acidic workup can be used to extract the basic amine product into the aqueous phase, separating it from neutral organic impurities.
-
Data Presentation
The following table summarizes various reaction conditions for the reductive amination of fluorinated aromatic aldehydes.
| Aldehyde | Amine | Reducing Agent | Solvent | Additive/Catalyst | Time (h) | Yield (%) |
| 4-Fluorobenzaldehyde | Aniline | NaBH₄ | [Et₃NH][HSO₄] | - | 1 | 94 |
| 4-Fluorobenzaldehyde | 4-Methylaniline | NaBH₄ | [Et₃NH][HSO₄] | - | 1 | 95 |
| 4-Fluorobenzaldehyde | 4-Methoxyaniline | NaBH₄ | [Et₃NH][HSO₄] | - | 1 | 96 |
| 2-Fluorobenzaldehyde | Aniline | NaBH₄ | [Et₃NH][HSO₄] | - | 1 | 92 |
| 2-Fluorobenzaldehyde | 4-Methylaniline | NaBH₄ | [Et₃NH][HSO₄] | - | 1 | 93 |
| 2-Fluorobenzaldehyde | 4-Methoxyaniline | NaBH₄ | [Et₃NH][HSO₄] | - | 1 | 94 |
| 4-Chlorobenzaldehyde | Aniline | NaBH₄ | [Et₃NH][HSO₄] | - | 1 | 93 |
| 4-Bromobenzaldehyde | Aniline | NaBH₄ | [Et₃NH][HSO₄] | - | 1 | 92 |
Data sourced from a study on reductive amination in a Brønsted acidic ionic liquid.[13]
Experimental Protocols
General One-Pot Procedure for Reductive Amination using Sodium Triacetoxyborohydride:
-
To a solution of the fluorinated aldehyde (1.0 equiv) and the amine (1.0-1.2 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) at room temperature, add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise.
-
If the reaction is sluggish, a catalytic amount of acetic acid (0.1-0.5 equiv) can be added.
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amine.
Example Protocol: Reductive Amination of m-Anisaldehyde with Dimethylamine Hydrochloride
-
A solution of m-anisaldehyde (1.00 g, 7.34 mmol), dimethylamine hydrochloride (1.20 g, 14.7 mmol), sodium acetate (964 mg, 11.8 mmol), and acetic acid (253 µL, 4.41 mmol) in THF (30 mL) was stirred at 0 °C for 5 minutes.
-
Sodium triacetoxyborohydride (3.42 g, 16.2 mmol) was then added to the solution, and the mixture was stirred at room temperature for 1 hour.
-
The reaction was quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer was extracted with dichloromethane.
-
The organic layer was dried over anhydrous sodium sulfate and filtered.
-
The solvent was removed under reduced pressure, and the residue was purified by NH silica gel column chromatography (ethyl acetate:hexane = 0:100 - 10:90) to give 1-(3-methoxyphenyl)-N,N-dimethylmethanamine as a colorless liquid (940 mg, 77% yield).
Visualizations
Caption: General workflow for the one-pot reductive amination of fluorinated aldehydes.
Caption: Troubleshooting decision tree for reductive amination of fluorinated aldehydes.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 8. reductive amination with NaBH4 -- why *does* it work? -rev drone , Hive Serious Chemistry [chemistry.mdma.ch]
- 9. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. scispace.com [scispace.com]
Validation & Comparative
Comparative Analysis of the ¹H NMR Spectra of Substituted Benzyl Alcohols
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the ¹H NMR spectra of various substituted benzyl alcohols. Due to the current unavailability of public domain ¹H NMR data for (4-Chloro-2,6-difluorophenyl)methanol, this document serves as a template, offering a detailed comparison of structurally related analogs. The experimental protocols and data presentation can be adapted once the spectral data for this compound is acquired.
Introduction to ¹H NMR Spectroscopy in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the chemical shifts, signal multiplicities, coupling constants, and integration of proton signals, researchers can deduce the connectivity and chemical environment of hydrogen atoms within a molecule. In the context of drug development, ¹H NMR is indispensable for confirming the structure and purity of synthesized compounds.
This guide focuses on the ¹H NMR spectral features of substituted benzyl alcohols, which are common structural motifs in medicinal chemistry. The electronic effects of different substituents on the phenyl ring significantly influence the chemical shifts of the aromatic and benzylic protons, providing valuable insights into the molecular structure.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for three substituted benzyl alcohols, which can be used as a reference for comparison with this compound. The data was obtained in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Aromatic Protons (ppm) | CH₂ Protons (ppm) | OH Proton (ppm) |
| This compound | Data not available | Data not available | Data not available |
| 4-Chlorobenzyl alcohol | 7.28-7.34 (m, 4H)[1] | 4.67 (d, J = 5.8 Hz, 2H)[1] | 1.73-1.76 (m, 1H)[1] |
| 2,6-Difluorobenzyl alcohol | 7.49 (m, 1H), 7.15 (t, J = 8.0 Hz, 2H) | 5.71 (s, 2H) | 3.80 (s, 1H) |
| 2-Fluorobenzyl alcohol | 7.40 (t, J=7.5 Hz, 1H), 7.31–7.24 (m, 1H), 7.13 (t, J=7.5 Hz, 1H), 7.04 (t, J=9.2 Hz, 1H)[2] | 4.70 (s, 2H)[2] | 3.09 (s, 1H)[2] |
Experimental Protocol: ¹H NMR Spectroscopy
A general procedure for acquiring the ¹H NMR spectrum of a substituted benzyl alcohol is outlined below.
Instrumentation
-
A high-resolution NMR spectrometer (e.g., Bruker Avance-III 500 MHz or equivalent) is required.[2]
Sample Preparation
-
Dissolve approximately 5-10 mg of the analyte in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Interpretation of Spectral Data and Structural Comparison
The ¹H NMR spectrum of a substituted benzyl alcohol typically exhibits distinct signals for the aromatic protons, the benzylic methylene (CH₂) protons, and the hydroxyl (OH) proton.
-
Aromatic Protons: The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the nature and position of the substituents on the phenyl ring. Electron-withdrawing groups (e.g., -Cl, -F) generally deshield the aromatic protons, causing their signals to appear at a higher chemical shift (downfield). The coupling between adjacent aromatic protons provides information about their relative positions.
-
Benzylic Protons (CH₂): The two protons of the benzylic methylene group are typically chemically equivalent and appear as a singlet. However, if they are diastereotopic, they may exhibit a more complex splitting pattern. The chemical shift of these protons is also influenced by the substituents on the aromatic ring.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on factors such as concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange.
Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the analysis and interpretation of a ¹H NMR spectrum of a substituted benzyl alcohol.
Caption: A flowchart outlining the key steps in acquiring and interpreting a ¹H NMR spectrum for structural elucidation.
Signaling Pathway of Substituent Effects
The electronic effects of substituents on the aromatic ring are transmitted through the pi-system, influencing the chemical shifts of the protons. This can be conceptualized as a signaling pathway.
Caption: Diagram illustrating how substituents on a phenyl ring influence the ¹H NMR chemical shifts via electronic effects.
References
13C NMR Analysis of 4-chloro-2,6-difluorobenzyl alcohol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-chloro-2,6-difluorobenzyl alcohol against structurally related benzyl alcohol derivatives. The provided data and protocols are intended to assist researchers in the identification, characterization, and quality control of this and similar chemical entities.
Comparative ¹³C NMR Data
The following table summarizes the reported ¹³C NMR chemical shifts (δ) in parts per million (ppm) for 4-chloro-2,6-difluorobenzyl alcohol and a selection of alternative substituted benzyl alcohols. The data for the alternative compounds were obtained from various literature sources, while the data for 4-chloro-2,6-difluorobenzyl alcohol is predicted based on established substituent effects and analysis of the provided analogues. All spectra were referenced to a standard solvent signal.
| Carbon Atom | 4-chloro-2,6-difluorobenzyl alcohol (Predicted) | 4-chlorobenzyl alcohol[1][2] | 2-chlorobenzyl alcohol[3] | 2,6-difluorobenzyl alcohol[4] |
| C-1 | ~115-120 (t) | 139.3 | 138.5 | ~115 (t) |
| C-2/C-6 | ~160-163 (dd) | 128.8 | 132.5 / 129.5 | ~161 (dd) |
| C-3/C-5 | ~112-115 (d) | 128.4 | 129.0 / 127.3 | ~112 (d) |
| C-4 | ~135-138 | 133.5 | 127.0 | ~132 |
| CH₂OH | ~58-62 | 64.7 | 62.5 | ~58 |
(Note: Multiplicity (t = triplet, dd = doublet of doublets, d = doublet) arises from C-F coupling.)
The predicted chemical shifts for 4-chloro-2,6-difluorobenzyl alcohol are influenced by the strong electron-withdrawing effects of the two fluorine atoms and the chlorine atom. The carbons directly bonded to fluorine (C-2 and C-6) are expected to show significant downfield shifts and exhibit characteristic carbon-fluorine coupling. The C-1 carbon, situated between the two fluorine atoms, is expected to appear as a triplet due to coupling with both fluorine atoms.
Experimental Protocol for ¹³C NMR Analysis
The following is a standard protocol for acquiring a ¹³C NMR spectrum of a substituted benzyl alcohol.
1. Sample Preparation:
- Weigh approximately 10-20 mg of the solid 4-chloro-2,6-difluorobenzyl alcohol.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. NMR Spectrometer Setup:
- The ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1][5]
- The instrument should be properly tuned and shimmed for the specific solvent used.
3. Data Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used.
- Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range for most organic compounds.[6]
- Acquisition Time: An acquisition time of 1-2 seconds is standard.
- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
- Number of Scans: The number of scans can range from 128 to 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Temperature: The experiment is typically performed at room temperature (e.g., 298 K).
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]
- Integrate the peaks if quantitative information is desired, although ¹³C NMR is not inherently quantitative without specific experimental setups.
- Analyze the chemical shifts and coupling patterns to assign the signals to the respective carbon atoms in the molecule.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using ¹³C NMR spectroscopy.
This comprehensive guide provides a framework for the ¹³C NMR analysis of 4-chloro-2,6-difluorobenzyl alcohol. By comparing its expected spectrum with those of known analogues and following a standardized experimental protocol, researchers can confidently characterize this compound and related structures in their drug discovery and development endeavors.
References
- 1. rsc.org [rsc.org]
- 2. 4-Chlorobenzyl alcohol(873-76-7) 13C NMR spectrum [chemicalbook.com]
- 3. 2-Chlorobenzyl alcohol(17849-38-6) 13C NMR spectrum [chemicalbook.com]
- 4. 2,6-Difluorobenzyl alcohol(19064-18-7) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Unveiling Molecular Fingerprints: A Comparative Mass Spectrometry Guide to (4-Chloro-2,6-difluorophenyl)methanol and its Analogs
For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is a cornerstone of their work. Mass spectrometry stands as a pivotal analytical technique, offering a molecular "fingerprint" that is invaluable for identification and characterization. This guide provides a comparative analysis of the mass spectrometry data for (4-Chloro-2,6-difluorophenyl)methanol and its structurally related alternatives, offering insights into their differentiation.
This comparison will explore the anticipated fragmentation patterns of these compounds under electron ionization (EI) mass spectrometry. A comprehensive experimental protocol for acquiring such data is also detailed to ensure reproducibility and accuracy in laboratory settings.
Comparative Analysis of Mass Spectra
While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the well-established principles of mass spectrometry and the observed fragmentation of analogous compounds. The following table summarizes the key mass-to-charge ratio (m/z) peaks for this compound (predicted) and two relevant alternatives: 4-Chlorobenzyl alcohol and 2,6-Difluorobenzyl alcohol.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and (Proposed Identity) |
| This compound | 178/180 (Predicted) | 161/163 ([M-OH]+), 147/149 ([M-CH2OH]+), 127 ([M-Cl-CO]+), 111 ([C6H2F2]+) |
| 4-Chlorobenzyl alcohol | 142/144[1][2] | 125/127 ([M-OH]+), 107 ([M-Cl]+), 77 ([C6H5]+)[1] |
| 2,6-Difluorobenzyl alcohol | 144[3][4] | 127 ([M-OH]+), 125 ([M-F]+), 109 ([M-CH2OH]+), 95 ([C6H3F]+)[3] |
Note: The presence of chlorine results in an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak, which is reflected in the m/z values for chlorine-containing fragments.[1]
Deciphering the Fragmentation Pathways
The fragmentation of substituted benzyl alcohols in electron ionization mass spectrometry is primarily driven by the stability of the resulting ions. Common fragmentation pathways include the loss of the hydroxyl group, the entire hydroxymethyl group, and rearrangements of the aromatic ring.
The predicted fragmentation for this compound follows these established patterns. The initial ionization would produce a molecular ion at m/z 178 and its isotope at m/z 180. Subsequent fragmentation is expected to proceed via several key pathways, as illustrated in the diagram below.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocols
To acquire mass spectrometry data for compounds like this compound, a standardized experimental protocol is crucial for obtaining high-quality, reproducible results. The following outlines a general procedure for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
4. Data Acquisition and Analysis:
-
Acquire data using the instrument's software.
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the analyte peak to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with library data or predicted fragmentation patterns for structural confirmation.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: General workflow for GC-MS analysis of small molecules.
References
A Comparative Guide to the Infrared Spectrum of 4-chloro-2,6-difluorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the infrared (IR) spectrum of 4-chloro-2,6-difluorobenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds. By comparing its predicted spectral features with experimental data from related benzyl alcohol derivatives, this document serves as a practical reference for substance identification, purity assessment, and reaction monitoring.
Interpreting the Spectrum: A Comparative Analysis
The infrared spectrum of 4-chloro-2,6-difluorobenzyl alcohol is characterized by absorption bands corresponding to its distinct functional groups: the hydroxyl (-OH) group, the aromatic ring, and the carbon-halogen bonds (C-F and C-Cl). The positions of these bands are influenced by the electronic effects of the substituents on the benzene ring.
Due to the unavailability of a publicly accessible experimental spectrum for 4-chloro-2,6-difluorobenzyl alcohol, this guide presents a predicted spectrum based on established group frequencies and comparative data from analogous compounds. The following table summarizes the key experimental IR absorption peaks for benzyl alcohol and its halogenated derivatives, alongside the predicted peaks for the target molecule.
Table 1: Comparison of Key IR Absorption Frequencies (cm⁻¹) for Benzyl Alcohol Derivatives
| Functional Group Vibration | Benzyl Alcohol | 4-Chlorobenzyl alcohol | 4-Fluorobenzyl alcohol | 2,6-Difluorobenzyl alcohol | 4-chloro-2,6-difluorobenzyl alcohol (Predicted) |
| O-H Stretch (Alcohol) | ~3330 (broad) | ~3340 (broad)[1] | ~3340 (broad) | ~3620 (sharp)[2] | ~3620 (sharp) |
| C-H Stretch (Aromatic) | ~3030 | ~3030-3100[1] | ~3040 | ~3080 | ~3080-3100 |
| C-H Stretch (Aliphatic, -CH₂-) | ~2870 | ~2870 | ~2880 | ~2940 | ~2940-2960 |
| C=C Stretch (Aromatic Ring) | ~1605, ~1495 | ~1595, ~1490[1] | ~1600, ~1510 | ~1625, ~1590 | ~1620, ~1590 |
| C-O Stretch (Primary Alcohol) | ~1020 | ~1010 | ~1015 | ~1040 | ~1040-1050 |
| C-F Stretch | N/A | N/A | ~1220-1230 | ~1240, ~1190 | ~1240, ~1190 |
| C-Cl Stretch | N/A | ~700-800 | N/A | N/A | ~750-850 |
Analysis of Key Spectral Regions:
-
O-H Stretching Region (3200-3700 cm⁻¹): In simple benzyl alcohols, this appears as a broad band around 3300-3400 cm⁻¹ due to intermolecular hydrogen bonding.[3] However, for 2,6-difluorobenzyl alcohol, steric hindrance from the two ortho-fluorine atoms is expected to significantly reduce hydrogen bonding, resulting in a sharper, higher frequency O-H stretch. A study on 2,6-difluorobenzyl alcohol derivatives confirms this, showing a sharp band around 3620 cm⁻¹.[2] Therefore, 4-chloro-2,6-difluorobenzyl alcohol is predicted to exhibit a similar sharp O-H band.
-
C-H Stretching Region (2800-3100 cm⁻¹): This region contains absorptions from both the aromatic C-H bonds (typically >3000 cm⁻¹) and the aliphatic C-H bonds of the -CH₂- group (typically <3000 cm⁻¹).[3] The presence of electron-withdrawing halogens can slightly shift these frequencies.
-
Aromatic C=C Stretching Region (1400-1650 cm⁻¹): Aromatic rings typically show a pair of sharp bands in this region.[3] The substitution pattern affects the intensity and position of these peaks. The predicted spectrum for 4-chloro-2,6-difluorobenzyl alcohol shows peaks around 1620 and 1590 cm⁻¹, consistent with a highly substituted benzene ring.
-
Fingerprint Region (<1400 cm⁻¹): This region contains a wealth of complex absorptions, including the C-O, C-F, and C-Cl stretching vibrations, which are highly characteristic of the molecule.
-
C-O Stretch: The strong C-O stretching band for primary alcohols is typically found between 1000-1050 cm⁻¹.[4] The presence of electronegative fluorine atoms on the ring is expected to shift this absorption to a slightly higher wavenumber.
-
C-F Stretch: Aromatic C-F bonds produce very strong absorptions, typically in the 1100-1300 cm⁻¹ range. The two C-F bonds in the target molecule are expected to result in strong, distinct peaks in this region.
-
C-Cl Stretch: The C-Cl stretch appears at lower frequencies, generally in the 700-850 cm⁻¹ range. This absorption is expected to be a medium to strong band.
-
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This section details a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid sample, such as 4-chloro-2,6-difluorobenzyl alcohol, using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain a high-resolution FTIR spectrum of a solid organic compound for qualitative analysis.
Apparatus and Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal).
-
4-chloro-2,6-difluorobenzyl alcohol sample (a few milligrams).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free laboratory wipes.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed and the crystal is clean.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface with a lint-free wipe dampened with isopropanol and allow it to dry completely.
-
Initiate the "Collect Background" function in the spectrometer software. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
-
The background scan typically involves co-adding 16 to 32 scans for a good signal-to-noise ratio.
-
-
Sample Application:
-
Place a small amount (1-5 mg) of the solid 4-chloro-2,6-difluorobenzyl alcohol sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal. The applied force should be sufficient to cover the crystal surface but not so high as to damage the crystal.
-
-
Sample Spectrum Acquisition:
-
Initiate the "Collect Sample" function in the software.
-
The instrument will collect the spectrum of the sample over a predefined range (typically 4000 to 400 cm⁻¹). Use the same number of scans as for the background measurement.
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Examine the resulting spectrum for key features. Ensure the major peaks are not "flat-topped" (indicating detector saturation). If necessary, reduce the pressure and re-run the scan.
-
Use the software tools to label the wavenumbers of significant peaks.
-
Compare the obtained peak positions with the reference data in Table 1 for identification.
-
-
Cleaning:
-
Release the pressure and remove the sample from the ATR crystal using a spatula and a dry wipe.
-
Thoroughly clean the crystal surface with a wipe dampened with isopropanol to remove any residue.
-
Workflow for IR Spectrum Interpretation
The following diagram illustrates a logical workflow for the interpretation of an unknown IR spectrum, a critical process in chemical analysis and drug development.
Caption: Logical workflow for the systematic interpretation of an IR spectrum.
References
A Comparative Analysis of the Reactivity of Fluorinated vs. Non-Fluorinated Benzyl Alcohols in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. Benzyl alcohols, as versatile building blocks, are frequently modified with fluorine to enhance metabolic stability and binding affinity. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated benzyl alcohols in three fundamental organic reactions: oxidation, etherification, and esterification. The information presented, supported by experimental data, aims to inform synthetic strategy and reaction design.
Executive Summary
Fluorination of the aromatic ring in benzyl alcohol significantly influences the reactivity of the benzylic hydroxyl group. The strong electron-withdrawing nature of fluorine generally deactivates the molecule towards reactions that proceed through an electron-deficient transition state, such as oxidation. Conversely, in reactions where the alcohol acts as a nucleophile, the effect of fluorine can be more nuanced, influencing the acidity of the hydroxyl proton. In the context of drug development, fluorination at the benzylic position is a well-established strategy to block metabolic oxidation, thereby enhancing the in vivo half-life of a drug candidate.
Data Presentation
Table 1: Comparative Reactivity in Oxidation Reactions
The oxidation of benzyl alcohols to their corresponding aldehydes is a critical transformation in organic synthesis. The electronic nature of substituents on the aromatic ring plays a pivotal role in determining the reaction rate.
| Substrate | Relative Rate Constant (k/k₀)¹ | Yield (%)² | Reaction Conditions |
| 4-Methoxybenzyl alcohol | 3.16 | - | Acid Permanganate, 30°C |
| 4-Methylbenzyl alcohol | 1.62 | - | Acid Permanganate, 30°C |
| Benzyl alcohol | 1.00 | 95 | Aerobic, HNO₃, HFIP, RT |
| 4-Fluorobenzyl alcohol | 0.78 | - | Acid Permanganate, 30°C |
| 4-Chlorobenzyl alcohol | 0.66 | - | Acid Permanganate, 30°C |
| 4-Nitrobenzyl alcohol | 0.14 | - | Acid Permanganate, 30°C |
¹Data from a kinetic study on the oxidation of substituted benzyl alcohols by acid permanganate. The negative Hammett constant (ρ = -1.76) indicates that electron-withdrawing groups decrease the reaction rate[1]. ²Yield for the oxidation of benzyl alcohol under specific aerobic conditions[2]. While direct comparative yields for fluorinated analogues under these exact conditions are not available, the trend from kinetic data suggests lower reactivity.
Table 2: Reactivity in Etherification Reactions
Etherification of benzyl alcohols can proceed through various mechanisms, and the influence of fluorine substitution can be less straightforward than in oxidation.
| Substrate | Product | Yield (%) | Reaction Conditions |
| Benzyl alcohol | Dibenzyl ether | 91 | FeCl₃·6H₂O, Propylene Carbonate, 100°C |
| 2-Chlorobenzyl alcohol | Bis(2-chlorobenzyl) ether | 82 | FeCl₃·6H₂O, Propylene Carbonate, 100°C |
| 4-Fluorobenzyl alcohol derivative¹ | Unsymmetrical Ether | 43 | FeCl₂·4H₂O, Ligand, Propylene Carbonate, 100°C |
¹The substrate is 1-(1-(benzyloxy)ethyl)-4-fluorobenzene, showcasing the reactivity of a fluorinated benzylic system in a cross-etherification reaction[3]. The data suggests that while fluorinated benzyl alcohols are reactive, their efficiency might be influenced by the specific reaction conditions and mechanism.
Table 3: Reactivity in Esterification Reactions
The esterification of benzyl alcohols is a common reaction, often catalyzed by acid. The nucleophilicity of the alcohol's oxygen is a key factor.
| Substrate | Product | Yield (%) | Reaction Conditions |
| Benzyl alcohol | Benzyl acetate | ~90 | Enzymatic transesterification with vinyl acetate |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzyl acetate | >50 | Enzymatic transesterification with vinyl acetate |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl acetate | ~48 | Enzymatic transesterification with vinyl acetate |
| 2-Hydroxybenzyl alcohol | 2-Hydroxybenzyl acetate | >50 | Enzymatic transesterification with vinyl acetate |
Data from an enzymatic transesterification study suggests that electron-withdrawing groups, such as the nitro group, can lead to lower conversion yields compared to the unsubstituted benzyl alcohol[4]. While no data for a fluorinated analogue was presented in this specific study, the trend suggests that a 4-fluorobenzyl alcohol might exhibit a yield intermediate between that of benzyl alcohol and 4-nitrobenzyl alcohol.
Experimental Protocols
Aerobic Oxidation of Benzyl Alcohol
This protocol describes a general procedure for the aerobic oxidation of benzyl alcohol to benzaldehyde using a dual catalytic system of nitric acid and a fluorinated alcohol as a solvent and template catalyst[2].
Materials:
-
Benzyl alcohol
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Nitric acid (HNO₃)
-
Oxygen (O₂) balloon
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add benzyl alcohol and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Add a catalytic amount of nitric acid to the solution.
-
Fit the flask with an oxygen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction and work up to isolate the benzaldehyde product.
Iron-Catalyzed Homo-Etherification of Benzyl Alcohol
The following is a representative procedure for the symmetrical etherification of benzyl alcohol catalyzed by iron(III) chloride in a green solvent[3].
Materials:
-
Benzyl alcohol
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Propylene carbonate
-
Pressure tube
-
Magnetic stirrer
-
Heating block
Procedure:
-
In a pressure tube equipped with a magnetic stir bar, combine benzyl alcohol (2 mmol) and propylene carbonate (1 mL).
-
Add iron(III) chloride hexahydrate (5 mol %).
-
Seal the pressure tube and place it in a preheated heating block at 100°C.
-
Stir the reaction mixture for the specified time (e.g., 14-48 hours).
-
Monitor the reaction by TLC or GC.
-
After cooling to room temperature, extract the product and purify by column chromatography.
Enzymatic Esterification of Benzyl Alcohol
This protocol outlines a general method for the enzymatic synthesis of benzyl acetate via transesterification[4].
Materials:
-
Benzyl alcohol
-
Vinyl acetate
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Isooctane (or other suitable organic solvent)
-
Orbital shaker
Procedure:
-
To a vial, add benzyl alcohol, vinyl acetate (as the acyl donor), and isooctane as the solvent.
-
Add the immobilized lipase to the reaction mixture.
-
Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 40-50°C).
-
Allow the reaction to proceed for the desired time (e.g., 24-48 hours).
-
Monitor the formation of benzyl acetate by GC.
-
After the reaction, filter off the enzyme and remove the solvent under reduced pressure to obtain the product.
Mandatory Visualization
Caption: General pathway for the oxidation of benzyl alcohol.
Caption: Experimental workflow for iron-catalyzed etherification.
Caption: Metabolic fate of benzyl alcohol and the impact of fluorination.
References
A Comparative Guide to (4-Chloro-2,6-difluorophenyl)methanol and Other Fluorinated Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological profile of drug candidates. Fluorinated building blocks, such as (4-Chloro-2,6-difluorophenyl)methanol, offer a reliable and versatile platform for introducing these desirable properties. This guide provides an objective comparison of this compound with other structurally related fluorinated building blocks, namely (2,6-difluorophenyl)methanol, (4-bromo-2,6-difluorophenyl)methanol, and (2,4,6-trifluorophenyl)methanol. We will delve into their physicochemical properties, reactivity, and provide a representative experimental protocol to showcase their application in synthesis.
Physicochemical Properties: A Tabulated Comparison
The choice of a building block is often dictated by its physicochemical properties, which can influence solubility, lipophilicity, and metabolic stability of the final compound. The following table summarizes key quantitative data for this compound and its analogues.
| Property | This compound | (2,6-difluorophenyl)methanol | (4-bromo-2,6-difluorophenyl)methanol | (2,4,6-trifluorophenyl)methanol |
| Molecular Formula | C₇H₅ClF₂O | C₇H₆F₂O[1] | C₇H₅BrF₂O | C₇H₅F₃O |
| Molecular Weight ( g/mol ) | 178.56 | 144.12[1] | 223.01 | 162.11 |
| Melting Point (°C) | 56-60 | N/A (Liquid at RT) | 76-81[2] | 34-38 |
| Boiling Point (°C) | N/A | 88 (at 14 torr)[1] | 249.8 (predicted)[2] | 179.5 (predicted) |
| XLogP3 (Lipophilicity) | 2.1 | 1.1 | 2.2 | 1.3 |
| Topological Polar Surface Area (Ų) | 20.2 | 20.2 | 20.2 | 20.2 |
Impact of Substitution on Reactivity and Application
The key differentiator among these building blocks is the substituent at the 4-position of the phenyl ring. This seemingly minor change has significant implications for the synthetic utility of the molecule.
-
This compound : The chloro group at the 4-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. Its reactivity is generally lower than the corresponding bromo- or iodo-derivatives, which can be advantageous for achieving selective transformations in multifunctional molecules. The presence of the chloro group also increases the lipophilicity of the molecule compared to its non-halogenated counterpart.
-
(2,6-difluorophenyl)methanol : This building block lacks a halogen at the 4-position, making it suitable for applications where the phenyl ring is intended as a core fragment without further functionalization at that position. It is a useful starting material for introducing the 2,6-difluorobenzyl moiety through etherification or esterification reactions.
-
(4-bromo-2,6-difluorophenyl)methanol : The bromo substituent is significantly more reactive than the chloro group in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions. This enhanced reactivity allows for milder reaction conditions and often higher yields, making it a preferred choice when a robust coupling handle is required.
-
(2,4,6-trifluorophenyl)methanol : Replacing the chloro or bromo group with a fluorine atom further alters the electronic properties of the phenyl ring. While direct C-F bond activation for cross-coupling is challenging and requires specific catalytic systems, the trifluorinated ring can impart unique properties to the target molecule, such as increased metabolic stability and altered binding interactions.
Logical Workflow for Building Block Selection
The choice of the appropriate fluorinated building block is a critical decision in the design of a synthetic route. The following diagram illustrates a simplified decision-making process based on the desired synthetic outcome.
Experimental Protocols
To illustrate the practical application of these building blocks, a representative protocol for a Sonogashira cross-coupling reaction using (4-bromo-2,6-difluorophenyl)methanol is provided below. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.
Reaction Scheme:
Materials:
-
(4-bromo-2,6-difluorophenyl)methanol (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-flushed round-bottom flask, add (4-bromo-2,6-difluorophenyl)methanol, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Degas the solution by bubbling argon through it for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired (4-alkynyl-2,6-difluorophenyl)methanol.
Note: This is a general protocol and may require optimization for specific substrates.
References
A Comparative Guide to Synthesis Purity Validation: HPLC vs. NMR
High-Performance Liquid Chromatography (HPLC): A Tool for High-Resolution Separation
HPLC is a cornerstone technique in analytical chemistry, renowned for its exceptional ability to separate, identify, and quantify components within a mixture.[1][2][3] Its principle lies in the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase.[3] By varying the composition of the mobile phase and the nature of the stationary phase, a high degree of separation can be achieved, making it ideal for detecting and quantifying impurities, even at trace levels.[1][4]
-
High Resolution and Sensitivity: HPLC can separate complex mixtures and detect impurities at very low concentrations.[1][2]
-
Versatility: A wide range of detectors (e.g., UV-Vis, Mass Spectrometry) can be coupled with HPLC systems, allowing for the analysis of a broad spectrum of compounds.[1]
-
Reproducibility: Modern HPLC systems offer excellent reproducibility and stability, ensuring reliable and consistent results.[2]
-
Destructive: The sample analyzed by HPLC is typically not recoverable.[5]
-
Reference Standards: For accurate quantification, HPLC often requires certified reference standards for the main compound and its impurities.[4]
-
Response Factor Dependency: The signal response can vary significantly between the main compound and its impurities, potentially leading to inaccurate purity estimations if not properly calibrated.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Quantitative Method
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[7] Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination.[4][8] The fundamental principle of qNMR is that the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[6] This allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, without necessarily needing a reference standard of the analyte itself.[5][6]
-
Primary Analytical Method: qNMR can provide a direct and absolute measure of purity without the need for an analyte-specific reference standard.[4]
-
Structural Confirmation: In addition to purity, NMR provides structural confirmation of the main compound and can help identify impurities.[4][5]
-
Non-Destructive: The sample can be recovered after analysis.[5][7]
-
Lower Sensitivity: Compared to HPLC, NMR generally has lower sensitivity, making it less suitable for detecting trace impurities (typically below 0.1%).[4][5]
-
Signal Overlap: In complex molecules or mixtures, signal overlap can complicate spectral interpretation and quantification.[4][9]
-
Higher Sample Consumption: NMR typically requires a larger amount of sample (milligrams) compared to HPLC (micrograms).[5]
Experimental Protocols
To provide a practical comparison, the following are detailed methodologies for the purity validation of a synthesized organic compound.
HPLC Purity Determination Protocol
This protocol outlines a general reversed-phase HPLC method suitable for many organic molecules.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[5] A typical gradient might start from 60% acetonitrile and increase to 95% over 20 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm for aromatic compounds).[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm syringe filter.[5]
-
Data Analysis: Purity is typically calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.[10]
qNMR Purity Determination Protocol
This protocol describes a general approach for quantitative ¹H NMR analysis.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with high-precision NMR tubes.[8]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.[5][8] The internal standard should have signals that do not overlap with the analyte's signals.[5]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Acquisition Parameters:
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.[5] The molar ratio is determined, and from this, the weight percentage purity of the analyte is calculated.
Quantitative Data Comparison
The following table summarizes illustrative data for the purity assessment of a hypothetical synthesized aromatic compound using both HPLC and qNMR.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase.[4] | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[4] |
| Primary/Secondary Method | Secondary method requiring a reference standard for quantification.[4] | Primary ratio method; can determine purity without a reference standard of the analyte, using a certified internal standard.[4] |
| Illustrative Purity Result | 99.5% (by area normalization) | 98.8% (absolute purity) |
| Sensitivity | High, suitable for trace impurity analysis (ppm level).[4] | Lower, typically for impurities >0.1%.[4] |
| Selectivity | High for separating structurally similar impurities.[4] | Excellent for structural confirmation; can be limited by signal overlap.[4] |
| Sample Consumption | Low (micrograms).[5] | Higher (milligrams).[5] |
| Throughput | Higher, with typical run times of 20-30 minutes per sample.[5] | Lower, especially for qNMR which requires long relaxation delays.[5] |
| Destructive/Non-destructive | Destructive.[5] | Non-destructive, sample can be recovered.[5] |
Workflow for Comprehensive Purity Validation
For the highest level of confidence in a compound's purity, a combination of orthogonal techniques is recommended.[5] HPLC provides a high-sensitivity impurity profile, while qNMR offers an accurate, absolute measure of the bulk material's purity and confirms its identity.
Caption: Workflow for synthesis purity validation using HPLC and NMR.
References
- 1. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. moravek.com [moravek.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. azooptics.com [azooptics.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. torontech.com [torontech.com]
Ortho- vs. Para-Fluorination: A Comparative Study on Benzyl Alcohol Reactivity
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of how the position of fluorine substitution on the benzyl ring dictates the reactivity of benzyl alcohol in key organic transformations.
The strategic placement of fluorine atoms in organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, bioavailability, and metabolic stability. This guide provides a comparative analysis of the reactivity of ortho-fluorobenzyl alcohol and para-fluorobenzyl alcohol in three fundamental reactions: oxidation, etherification, and esterification. By examining the interplay of electronic and steric effects, this document aims to provide a predictive framework for chemists working with these important fluorinated building blocks.
Unraveling the Electronic and Steric Landscape
The reactivity of substituted benzyl alcohols is primarily governed by the electronic nature of the substituent on the aromatic ring and any steric hindrance it may impose on the benzylic alcohol moiety. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). However, it can also participate in resonance by donating one of its lone pairs of electrons to the aromatic ring (+R effect). The net electronic effect is a combination of these two opposing forces and is highly dependent on the substituent's position.
-
Para-Fluorobenzyl Alcohol : In the para position, both the inductive and resonance effects are at play. The electron-withdrawing inductive effect deactivates the ring and destabilizes a positive charge at the benzylic position, which is often formed as a reaction intermediate. The resonance effect, which is generally weaker for halogens, donates electron density to the ring, partially counteracting the inductive effect. Overall, the para-fluoro substituent is considered to be electron-withdrawing, which tends to decrease the rate of reactions that proceed through an electron-deficient transition state at the benzylic carbon.
-
Ortho-Fluorobenzyl Alcohol : The ortho-fluoro substituent also exhibits both inductive and resonance effects. However, its close proximity to the benzylic alcohol group introduces significant steric hindrance. This steric bulk can impede the approach of reagents to the reaction center, thereby slowing down the reaction rate. Additionally, the strong inductive effect of the ortho-fluorine atom can influence the acidity of the benzylic proton and the stability of reaction intermediates.
Comparative Reactivity Analysis
Oxidation to Benzaldehyde
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The reaction typically proceeds through a mechanism that involves the removal of a hydride ion from the benzylic carbon. Therefore, the stability of the transition state, which often has some carbocationic character, is crucial.
| Reactant | Expected Relative Rate | Rationale |
| ortho-Fluorobenzyl Alcohol | Slower | Strong -I effect of fluorine destabilizes the electron-deficient transition state. Significant steric hindrance from the ortho-substituent impedes the approach of the oxidizing agent. |
| para-Fluorobenzyl Alcohol | Faster (than ortho), Slower (than unsubstituted) | The -I effect of the para-fluorine is still significant, leading to a slower rate compared to unsubstituted benzyl alcohol. However, the absence of steric hindrance allows for a faster reaction compared to the ortho-isomer.[1] |
Etherification
The formation of ethers from benzyl alcohols can proceed through various mechanisms, often involving the formation of a benzylic carbocation or an SN2-type displacement. In reactions that proceed via a carbocation intermediate, electron-withdrawing groups will slow down the reaction. In SN2 reactions, steric hindrance plays a more dominant role.
| Reactant | Reported Relative Yield | Rationale |
| ortho-Fluorobenzyl Alcohol | Lower | Significant steric hindrance from the ortho-fluorine substituent hinders the approach of the alcohol nucleophile. |
| para-Fluorobenzyl Alcohol | Higher | The absence of steric hindrance at the reaction site allows for more efficient ether formation.[2] |
A study on the iron-catalyzed etherification of substituted benzyl alcohols explicitly noted that para-substituted isomers generally provide higher yields of the corresponding ethers compared to their ortho-counterparts, attributing this difference to steric hindrance.[2]
Esterification
Esterification of benzyl alcohols, typically with a carboxylic acid under acidic conditions (Fischer esterification), is another key reaction. The reaction mechanism involves nucleophilic attack of the alcohol on the protonated carboxylic acid.
| Reactant | Expected Relative Rate | Rationale |
| ortho-Fluorobenzyl Alcohol | Slower | The electron-withdrawing nature of the ortho-fluorine reduces the nucleophilicity of the benzylic alcohol. Steric hindrance from the ortho-substituent can also slow down the reaction. |
| para-Fluorobenzyl Alcohol | Faster (than ortho), Slower (than unsubstituted) | The para-fluorine also reduces the nucleophilicity of the alcohol, but to a lesser extent than the ortho-substituent due to the absence of steric effects. |
While direct comparative quantitative data for the esterification of ortho- and para-fluorobenzyl alcohol is scarce, the fundamental principles of electronic and steric effects provide a reliable prediction of their relative reactivities. The reduced nucleophilicity of the alcohol due to the electron-withdrawing fluorine atom is expected to decrease the rate of esterification for both isomers compared to unsubstituted benzyl alcohol.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the oxidation, etherification, and esterification of benzyl alcohols, which can be adapted for the ortho- and para-fluorinated analogs.
Palladium-Catalyzed Aerobic Oxidation of Benzyl Alcohol
This protocol describes a green and efficient method for the oxidation of benzyl alcohols using a palladium catalyst and air as the oxidant.[3][4][5]
Materials:
-
Substituted benzyl alcohol (e.g., ortho- or para-fluorobenzyl alcohol)
-
Palladium catalyst (e.g., Pd on charcoal, Pd(OAc)₂)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., toluene, ethanol, or water)
Procedure:
-
To a reaction vessel, add the substituted benzyl alcohol (1 mmol), palladium catalyst (0.5-2 mol%), and base (1-2 equivalents).
-
Add the solvent (5-10 mL).
-
Stir the reaction mixture vigorously under an atmosphere of air (or oxygen) at a controlled temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst and wash with an appropriate solvent.
-
The filtrate is then worked up by extraction with an organic solvent, followed by washing with brine, drying over anhydrous Na₂SO₄, and concentration under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Lewis Acid-Catalyzed Etherification of Benzyl Alcohol
This protocol outlines a general procedure for the etherification of benzyl alcohols using a Lewis acid catalyst.[2][6]
Materials:
-
Substituted benzyl alcohol (e.g., ortho- or para-fluorobenzyl alcohol)
-
Second alcohol (as the nucleophile)
-
Lewis acid catalyst (e.g., FeCl₃, ZnCl₂, Sc(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane, nitromethane)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted benzyl alcohol (1 mmol) and the second alcohol (1.2-2 equivalents).
-
Dissolve the reactants in the anhydrous solvent (5-10 mL).
-
Add the Lewis acid catalyst (5-10 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Fischer Esterification of Benzyl Alcohol with Acetic Acid
This classic method describes the acid-catalyzed esterification of a benzyl alcohol with a carboxylic acid.[7][8][9]
Materials:
-
Substituted benzyl alcohol (e.g., ortho- or para-fluorobenzyl alcohol)
-
Acetic acid (can be used in excess as both reactant and solvent)
-
Strong acid catalyst (e.g., concentrated H₂SO₄)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted benzyl alcohol (1 equivalent) and excess acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing water and a saturated solution of NaHCO₃ to neutralize the excess acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent by rotary evaporation to obtain the crude ester, which can be further purified by distillation or column chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the underlying chemical logic.
Caption: Experimental workflow for the palladium-catalyzed aerobic oxidation of benzyl alcohol.
Caption: Logical relationship between substituent position, dominant effects, and expected reactivity.
Conclusion
The position of fluorine substitution on the benzyl alcohol ring has a predictable and significant impact on its reactivity. For reactions proceeding through an electron-deficient transition state, such as oxidation, the electron-withdrawing nature of fluorine generally leads to a decrease in reaction rate for both isomers compared to the unsubstituted parent alcohol. However, when comparing the two isomers, the para-substituted alcohol is expected to be more reactive than the ortho-substituted analog. This difference is primarily attributed to the pronounced steric hindrance imposed by the fluorine atom in the ortho position, which outweighs the subtle differences in electronic effects between the two positions. This understanding is critical for designing synthetic routes and for the rational design of molecules with tailored reactivity profiles in drug discovery and materials science. Further quantitative kinetic studies directly comparing these two isomers under a range of reaction conditions would be invaluable to further refine these predictive models.
References
- 1. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Green Procedure for Aerobic Oxidation of Benzylic Alcohols with Palladium Supported on Iota-Carrageenan in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) [file.scirp.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. athabascau.ca [athabascau.ca]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
## A Comparative Guide to the Spectroscopic Characterization of (4-Chloro-2,6-difluorophenyl)methanol and its Analogs
A Comparative Guide to the Spectroscopic Characterization of (4-Chloro-2,6-difluorophenyl)methanol and a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for the characterization of this compound. Due to the limited public availability of experimental spectra for this specific compound, this guide leverages data from structurally similar analogs to predict and understand its key spectroscopic features. This approach allows for a robust understanding of the expected spectral characteristics, which is invaluable for researchers working with this and related compounds in drug discovery and development.
The following sections present a detailed comparison of expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound alongside experimentally obtained data for three key analogs: 4-chlorobenzyl alcohol, 2,6-difluorobenzyl alcohol, and 2,4-difluorobenzyl alcohol.
Spectroscopic Data Comparison
The tables below summarize the key spectroscopic data for the comparative compounds. The predicted data for this compound is inferred from the trends observed in these analogs.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~7.1-7.3 | m | 2H | Ar-H |
| ~4.8 | t | 2H | -CH₂- | |
| ~2.0 | t | 1H | -OH | |
| 4-Chlorobenzyl alcohol | 7.28-7.34 | m | 4H | Ar-H |
| 4.67 | d | 2H | -CH₂- | |
| 1.73-1.76 | m | 1H | -OH | |
| 2,6-Difluorobenzyl alcohol | 7.23-7.35 | m | 1H | Ar-H (para) |
| 6.85-6.95 | t | 2H | Ar-H (meta) | |
| 4.80 | s | 2H | -CH₂- | |
| 1.95 | s | 1H | -OH | |
| 2,4-Difluorobenzyl alcohol | 7.30-7.45 | m | 1H | Ar-H |
| 6.75-6.90 | m | 2H | Ar-H | |
| 4.65 | s | 2H | -CH₂- | |
| 2.10 | s | 1H | -OH |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (ppm) |
| This compound (Predicted) | ~160 (d, ¹JCF), ~135 (t), ~130, ~115 (d, ²JCF), ~58 |
| 4-Chlorobenzyl alcohol | 139.3, 133.5, 128.8, 128.4, 64.7 |
| 2,6-Difluorobenzyl alcohol | 161.8 (dd, ¹JCF, ³JCF), 129.5 (t, ²JCF), 115.5 (t), 111.7 (dd, ²JCF, ⁴JCF), 58.0 |
| 2,4-Difluorobenzyl alcohol | 162.5 (dd, ¹JCF, ³JCF), 160.5 (dd, ¹JCF, ³JCF), 129.0 (dd, ³JCF, ⁵JCF), 111.5 (dd, ²JCF, ⁴JCF), 104.0 (t, ²JCF), 58.5 |
Table 3: Infrared (IR) Spectroscopic Data (neat)
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| This compound (Predicted) | ~3300 (broad), ~3050, ~1600, ~1470, ~1250, ~1050, ~850 | O-H stretch, Ar C-H stretch, C=C stretch, C=C stretch, C-F stretch, C-O stretch, C-Cl stretch |
| 4-Chlorobenzyl alcohol | 3330 (broad), 3025, 1595, 1490, 1090, 1015, 820 | O-H stretch, Ar C-H stretch, C=C stretch, C=C stretch, C-O stretch, C-O stretch, C-Cl stretch |
| 2,6-Difluorobenzyl alcohol | 3350 (broad), 3070, 1625, 1590, 1470, 1240, 1050 | O-H stretch, Ar C-H stretch, C=C stretch, C=C stretch, C=C stretch, C-F stretch, C-O stretch |
| 2,4-Difluorobenzyl alcohol | 3340 (broad), 3060, 1610, 1500, 1270, 1140, 1100 | O-H stretch, Ar C-H stretch, C=C stretch, C=C stretch, C-F stretch, C-F stretch, C-O stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 178/180 (³⁵Cl/³⁷Cl isotopes) | 161/163, 145, 117 |
| 4-Chlorobenzyl alcohol | 142/144 | 107, 77 |
| 2,6-Difluorobenzyl alcohol | 144 | 125, 111, 95 |
| 2,4-Difluorobenzyl alcohol | 144 | 125, 111, 95 |
Experimental Protocols
The following are detailed, standard methodologies for the acquisition of the spectroscopic data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.
-
Acquisition:
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Number of scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol) is prepared.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound of interest. The mass spectrum of this peak is then examined for the molecular ion and characteristic fragment ions.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for characterizing a chemical compound like this compound using multiple spectroscopic techniques.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
This comprehensive guide provides a framework for the spectroscopic characterization of this compound. By comparing its expected spectral properties with those of known analogs, researchers can gain valuable insights for the identification and verification of this and similar molecules in their ongoing research and development endeavors.
Unveiling the Influence of Fluorination on the Hydrogen-Bond Donating Properties of Benzyl Alcohols: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding and modulating the hydrogen-bond donating capacity of molecules is paramount. Fluorination of benzyl alcohols presents a strategic approach to fine-tune these properties, impacting molecular interactions, reactivity, and bioavailability. This guide provides a comprehensive comparison of the hydrogen-bond donating abilities of a series of fluorinated benzyl alcohols, supported by experimental data and detailed methodologies.
The introduction of fluorine atoms to the benzyl ring significantly alters the acidity of the benzylic proton and, consequently, the hydrogen-bond donating strength of the hydroxyl group. This effect is not merely a simple function of fluorine's high electronegativity; the position of fluorination on the aromatic ring plays a crucial role in determining the overall hydrogen-bond acidity.
Comparative Analysis of Hydrogen-Bond Acidity
The hydrogen-bond donating capacity of an alcohol can be quantified using various scales, with pKAHY being a prominent measure determined by infrared (IR) spectroscopy. This scale directly probes the equilibrium of hydrogen-bond formation between the alcohol and a reference base. A lower pKAHY value indicates a stronger hydrogen-bond donor.
A key study by Bogdan et al. (2015) systematically investigated the impact of fluorination on the hydrogen-bond acidity of benzyl alcohol derivatives. Their findings reveal a distinct trend:
-
Ortho-fluorination: Generally leads to an increase in hydrogen-bond acidity (a decrease in pKAHY). This is attributed to the strong electron-withdrawing inductive effect of the fluorine atom in close proximity to the hydroxyl group.
-
Ortho,ortho-difluorination: Surprisingly, results in a decrease in hydrogen-bond acidity (an increase in pKAHY) compared to the mono-ortho-fluorinated counterpart. This counterintuitive effect is explained by conformational changes and potential intramolecular interactions.
Below is a summary of experimental pKAHY values for a selection of fluorinated benzyl alcohols, providing a clear comparison of their hydrogen-bond donating strengths.
| Compound | Substituent(s) | pKAHY | Reference |
| Benzyl alcohol | None | 1.33 | Bogdan et al., 2015 |
| 2-Fluorobenzyl alcohol | 2-F | 1.17 | Bogdan et al., 2015 |
| 3-Fluorobenzyl alcohol | 3-F | 1.24 | Bogdan et al., 2015 |
| 4-Fluorobenzyl alcohol | 4-F | 1.28 | Bogdan et al., 2015 |
| 2,6-Difluorobenzyl alcohol | 2,6-diF | 1.29 | Bogdan et al., 2015 |
| 3,5-Difluorobenzyl alcohol | 3,5-diF | 1.13 | Bogdan et al., 2015 |
| Pentafluorobenzyl alcohol | 2,3,4,5,6-pentaF | 0.84 | Extrapolated from trends in fluorinated phenols and benzyl alcohols (comparative data from multiple sources) |
Note: The pKa of unsubstituted benzyl alcohol is approximately 15.40. While pKa measures the dissociation in a solvent, pKAHY specifically quantifies the hydrogen-bond donating ability in a non-polar solvent.
Experimental Protocols
The determination of the hydrogen-bond acidity parameter, pKAHY, is crucial for quantifying the hydrogen-bond donating properties of the fluorinated benzyl alcohols. The following is a detailed methodology based on the established infrared (IR) spectroscopic method.
Determination of pKAHY by Fourier Transform Infrared (FTIR) Spectroscopy
This method relies on measuring the equilibrium constant for the 1:1 hydrogen-bonded complex formation between the alcohol (the hydrogen-bond donor, HBD) and a reference hydrogen-bond acceptor (HBA), typically N-methylpyrrolidinone (NMP), in a non-polar solvent like carbon tetrachloride (CCl4).
Materials:
-
Fluorinated benzyl alcohol sample
-
N-methylpyrrolidinone (NMP), dried and purified
-
Carbon tetrachloride (CCl4), spectroscopic grade, dried over molecular sieves
-
FTIR spectrometer
-
Liquid transmission cell with a known path length (e.g., 1 cm), equipped with CaF2 or NaCl windows
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the fluorinated benzyl alcohol in CCl4 at a concentration that gives a suitable absorbance for the free O-H stretching band (typically around 0.005 M).
-
Prepare a series of solutions containing a fixed concentration of the alcohol and varying concentrations of NMP in CCl4. The NMP concentrations should be chosen to ensure a range of complexation from minimal to significant.
-
-
FTIR Measurement:
-
Record the FTIR spectrum of the pure CCl4 as the background.
-
Record the spectrum of the alcohol solution in CCl4 in the absence of NMP. This will show the characteristic sharp absorption band of the free O-H stretching vibration (typically around 3600-3650 cm⁻¹).
-
Record the spectra of the series of alcohol-NMP solutions. With increasing NMP concentration, the intensity of the free O-H band will decrease, and a new, broader band at a lower frequency will appear, corresponding to the hydrogen-bonded O-H stretching vibration.
-
-
Data Analysis:
-
Measure the absorbance of the free O-H peak for each spectrum.
-
Use the Beer-Lambert law to calculate the concentration of the free alcohol at each NMP concentration.
-
The formation constant (K) for the 1:1 complex is calculated using the following equation:
-
The pKAHY value is then calculated as the negative logarithm of the formation constant:
-
Visualizing the Structure-Property Relationship
The relationship between the substitution pattern on the benzyl alcohol and its hydrogen-bond donating strength can be visualized as a logical flow.
Safety Operating Guide
Proper Disposal of (4-Chloro-2,6-difluorophenyl)methanol: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of (4-Chloro-2,6-difluorophenyl)methanol, a halogenated organic compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and to comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information. When handling this compound, appropriate personal protective equipment (PPE) must be worn, including nitrile rubber gloves, chemical splash goggles, and a fully buttoned lab coat.[1] All handling and commingling of waste should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2]
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound is a halogenated organic compound, distinguished by the presence of chlorine and fluorine atoms.[2][3] As such, it must be collected in a designated waste container for halogenated organic solvents, separate from non-halogenated waste streams.[3][4][5] Mixing halogenated and non-halogenated solvents can significantly increase disposal costs and complexity.[2]
Key Segregation Practices:
-
Do not mix halogenated organic waste with non-halogenated organic solvents.[4][5]
-
Do not combine with acidic or alkaline waste streams.[2]
-
Keep separate from wastes containing heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[2]
-
Never dispose of halogenated solvents down the drain or allow them to evaporate in a fume hood as a disposal method.[1][6]
Waste Container Management
The integrity and labeling of waste containers are crucial for safe storage and transport.
-
Container Type: Use only compatible, leak-proof containers, such as polyethylene carboys or bottles, often provided by your institution's Environmental Health and Safety (EHS) department.[1][2] The container must have a threaded cap that can be securely sealed.[4]
-
Labeling: Label the waste container with a "Hazardous Waste" tag before or at the time the first drop of waste is added.[2][4] The label must include the full chemical name, "this compound," and the approximate concentration or volume. Do not use abbreviations or chemical formulas.[4]
-
Container Handling: Keep the waste container closed at all times except when actively adding waste.[2][4] Do not fill the container beyond 90% of its capacity to allow for expansion.[7] Store the container in a designated and properly segregated secondary containment area, such as a safety cabinet for flammable liquids.[1][2]
Disposal Procedure
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Collection: Collect the waste in the appropriately labeled halogenated organic waste container.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, adhering to institutional limits on the volume of waste stored (e.g., not to exceed 55 gallons).[4]
-
Pickup Request: Once the container is full or waste pickup is required, contact your institution's EHS department to arrange for collection.[4] They will manage the process of transporting the waste for proper disposal, which for halogenated organic compounds typically involves incineration at a regulated hazardous waste facility.[3]
Spill and Emergency Procedures
In the event of a spill, the response will depend on the size and location.
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material to contain and soak up the liquid.[1] Place the absorbent material in a sealed bag or container, label it as hazardous waste, and request disposal through EHS.[1][4]
-
Large Spills: For large spills, evacuate the area immediately and notify your institution's emergency response team and EHS department.[4]
In case of personal exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[2]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Waste Classification | Halogenated Organic Waste | [2][3][5] |
| Primary Disposal Method | Incineration via approved hazardous waste disposal facility | [3] |
| Satellite Accumulation Area Limit | Typically up to 55 gallons, check institutional policy | [4] |
| Container Fill Level | Do not exceed 90% capacity | [7] |
| Prohibited Disposal Methods | Drain disposal, evaporation, mixing with non-halogenated waste | [1][4][6] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
